molecular formula C6H9BrN2 B2576412 4-bromo-5-propyl-1H-pyrazole CAS No. 60061-61-2

4-bromo-5-propyl-1H-pyrazole

Cat. No.: B2576412
CAS No.: 60061-61-2
M. Wt: 189.056
InChI Key: UQFOOCAHEGPJMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-5-propyl-1H-pyrazole is a useful research compound. Its molecular formula is C6H9BrN2 and its molecular weight is 189.056. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-propyl-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrN2/c1-2-3-6-5(7)4-8-9-6/h4H,2-3H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFOOCAHEGPJMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60061-61-2
Record name 4-bromo-5-propyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Structural Analysis of 4-Bromo-5-propyl-1H-pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold in Context

The compound 4-bromo-5-propyl-1H-pyrazole represents a critical halogenated heterocyclic building block in modern drug discovery.[1][2] Pyrazoles are privileged scaffolds found in numerous FDA-approved kinase inhibitors (e.g., Ruxolitinib, Crizotinib) and anti-inflammatory agents (e.g., Celecoxib).[3]

The specific functionalization of this molecule offers two distinct strategic advantages:

  • The 4-Bromo Motif: A versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.[1][2]

  • The 5-Propyl Group: Provides lipophilic bulk (

    
     modulation) and steric occlusion, critical for filling hydrophobic pockets in enzyme active sites.[3]
    

This guide provides a rigorous structural analysis, addressing the complex tautomeric behavior inherent to N-unsubstituted pyrazoles and establishing a validated analytical workflow.

Tautomeric Equilibrium: The "3 vs. 5" Paradox

For researchers working with 1H-pyrazoles , the nomenclature "5-propyl" vs. "3-propyl" is often a source of confusion.[1][2] In solution, this compound exists in a rapid dynamic equilibrium with its tautomer, 4-bromo-3-propyl-1H-pyrazole.[1][2]

Mechanism of Tautomerism

The proton on the nitrogen atom oscillates between


 and 

.[2][3] This shift redefines the numbering of the ring carbons.[3]
  • Tautomer A (3-propyl): The propyl group is at position 3.[3][4]

  • Tautomer B (5-propyl): The propyl group is at position 5.[3]

While the user request specifies 5-propyl , thermodynamic studies and X-ray crystallographic data on analogous 4-halopyrazoles typically favor the 3-substituted tautomer in the solid state due to dipole minimization and hydrogen bond packing efficiency.[1][2] In solution (DMSO, MeOH), the equilibrium depends on solvent polarity and hydrogen bonding capacity.[3]

Visualization: Tautomeric Shift

The following diagram illustrates the proton migration and the resulting re-indexing of the propyl substituent.

Tautomerism Figure 1: Tautomeric equilibrium between 3-propyl and 5-propyl forms. Taut3 3-Propyl Tautomer (Major in Solid State) TS Proton Transfer Transition State Taut3->TS  1,2-H Shift   Taut5 5-Propyl Tautomer (Target Structure) TS->Taut5

Structural Characterization Workflow

To definitively characterize this molecule, a multi-modal approach is required. Relying on a single method (e.g., LC-MS) is insufficient due to the inability of standard MS to distinguish regioisomers/tautomers.[2][3]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for structural validation.[3] Note that in protic solvents (e.g.,


), the NH proton may exchange and disappear, and C3/C5 signals may broaden due to tautomerism.

Recommended Solvent: DMSO-


 (Slows exchange, allowing observation of distinct tautomers or sharp averaged signals).[2][3]
NucleusChemical Shift (

, ppm)
MultiplicityAssignmentMechanistic Insight

H
12.8 - 13.2Broad SingletNH (1H)Highly deshielded; indicates H-bonding.

H
7.60 - 7.80SingletC3-H (or C5-H)Diagnostic pyrazole CH.[1][2][3] Shift confirms 4-Br deshielding.

H
2.55 - 2.65Triplet (

Hz)

-CH

Benzylic-like position; adjacent to aromatic ring.[1][2][3]

H
1.55 - 1.65Multiplet

-CH

Standard propyl chain methylene.

H
0.85 - 0.95Triplet (

Hz)

-CH

Terminal methyl group.[1][2][3]

C
~140.0QuaternaryC3/C5 (Propyl)Deshielded by N and alkyl group.[1][3]

C
~90.0 - 95.0QuaternaryC4-BrUpfield shift due to Heavy Atom Effect (Bromine).[1][2][3]
B. Mass Spectrometry (MS)

While MS cannot distinguish tautomers, it is definitive for the bromination state.[3]

  • Ionization: ESI+ (Positive Mode).[3]

  • Isotope Pattern: Look for the characteristic 1:1 doublet at

    
     and 
    
    
    
    .[3]
    • 
      Br and 
      
      
      
      Br natural abundance is ~50:50.[3]
    • For C

      
      H
      
      
      
      BrN
      
      
      , expect peaks at 189.0 and 191.0 m/z.[3]
C. X-Ray Crystallography (The Gold Standard)

To resolve the "3 vs 5" question in the solid state, single-crystal X-ray diffraction is required.[2][3]

  • Crystal Growth Protocol: Slow evaporation of an ethanol/water (9:1) solution.

  • Expected Result: Most 4-bromo-3(5)-alkylpyrazoles crystallize as the 3-alkyl tautomer, forming trimeric or tetrameric hydrogen-bonded clusters.[1][2][3]

Experimental Protocols

Protocol 1: Analytical Validation via HPLC-UV-MS

Purpose: To assess purity and confirm identity before biological testing.[1][2]

  • Sample Prep: Dissolve 1 mg of this compound in 1 mL of Acetonitrile (MeCN).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5

    
    m, 4.6 x 100 mm).[3]
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[2][3]

    • B: MeCN + 0.1% Formic Acid.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 220 nm (amide/peptide backbone if conjugated).[3]

  • Criteria: Purity > 95% by area integration. MS must show 1:1 Br isotope pattern.[2][3]

Protocol 2: Synthesis of this compound

Context: If commercial sources are unavailable, this scaffold is synthesized via electrophilic aromatic substitution.[1][2]

  • Starting Material: 3-Propyl-1H-pyrazole (commercially available or synthesized from hydrazine + 2,4-hexanedione derivative).[1][2][3]

  • Bromination:

    • Dissolve 3-propyl-1H-pyrazole (1.0 eq) in Chloroform (

      
      ) or DCM.[1][2][3]
      
    • Cool to 0°C.[2][3]

    • Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 30 minutes.

    • Mechanistic Note: The C4 position is the most electron-rich nucleophilic site in the pyrazole ring, ensuring high regioselectivity over C3/C5.[2]

  • Workup: Wash with water, brine, dry over

    
    .
    
  • Purification: Recrystallization from Hexanes/EtOAc (usually sufficient) or Silica Flash Chromatography (0-40% EtOAc in Hexanes).[3]

Reactivity & Functionalization Logic

Understanding the reactivity profile is essential for designing downstream synthesis.[3]

Reactivity Figure 2: Primary reactivity vectors for the scaffold. Center This compound Suzuki Suzuki Coupling (Pd-Catalyzed) Target: Biaryl Systems Center->Suzuki Reacts at C-Br Alkylation N-Alkylation (Base + R-X) Target: N-Substituted Pyrazoles Center->Alkylation Reacts at N-H Buchwald Buchwald-Hartwig (Pd + Amine) Target: Aminopyrazoles Center->Buchwald Reacts at C-Br

  • N-Alkylation: Treating with a base (e.g.,

    
    ) and an alkyl halide will lock the tautomer.[2][3] Warning:  This usually produces a mixture of 1,3- and 1,5-isomers.[2] Regioselectivity is controlled by steric bulk and solvent effects.[2][3]
    
  • C-Br Coupling: The bromine is highly reactive towards oxidative addition by Pd(0), making it an excellent partner for Suzuki couplings to attach aryl groups at the 4-position.[2][3]

References

  • Elguero, J., et al. (2002).[3] Tautomerism of Pyrazoles: A Review. Advances in Heterocyclic Chemistry.

  • National Center for Biotechnology Information. (2023).[3] PubChem Compound Summary for CID 12697843 (Analogous 4-bromo-3-methyl-1H-pyrazole). PubChem.[2][3][5] [Link]

  • Foces-Foces, C., et al. (1999).[3] Structure and tautomerism of 4-bromo substituted 1H-pyrazoles. Journal of Chemical Crystallography.

Sources

An In-depth Technical Guide to 4-bromo-5-propyl-1H-pyrazole: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its five-membered aromatic ring, containing two adjacent nitrogen atoms, imparts a unique combination of chemical properties, including the ability to act as both a hydrogen bond donor and acceptor. This versatility allows for a wide range of interactions with biological targets. The introduction of a bromine atom at the 4-position of the pyrazole ring, as in 4-bromo-5-propyl-1H-pyrazole, provides a highly valuable synthetic handle for further molecular elaboration through various cross-coupling reactions.[3] This guide will explore the synthesis and potential utility of this specific, yet underexplored, pyrazole derivative.

Proposed Synthesis of this compound

A robust and logical synthetic route to this compound can be conceptualized in two key stages: the formation of the pyrazole core followed by regioselective bromination.

Synthesis of the Precursor: 3-methyl-5-propyl-1H-pyrazole

The Knorr pyrazole synthesis and related methods, which involve the condensation of a β-dicarbonyl compound with hydrazine, are the most common and versatile routes to the pyrazole ring.[4] For the synthesis of a propyl-substituted pyrazole, an appropriate β-dicarbonyl precursor is 2,4-octanedione. The reaction of 2,4-octanedione with hydrazine hydrate is expected to yield a mixture of two regioisomers: 3-methyl-5-propyl-1H-pyrazole and 5-methyl-3-propyl-1H-pyrazole. However, for the purpose of this guide, we will proceed with the major, more sterically favored product, 3-methyl-5-propyl-1H-pyrazole, as the primary precursor for bromination.

Experimental Protocol: Synthesis of 3-methyl-5-propyl-1H-pyrazole

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-octanedione (1.0 eq).

  • Add ethanol as a solvent to create a solution.

  • Slowly add hydrazine hydrate (1.1 eq) to the stirred solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 3-methyl-5-propyl-1H-pyrazole.

Causality Behind Experimental Choices: The use of a slight excess of hydrazine hydrate ensures the complete consumption of the β-dicarbonyl starting material. Ethanol is a suitable solvent as it dissolves both reactants and allows for heating to reflux to drive the reaction to completion.

Regioselective Bromination

The bromination of N-unsubstituted pyrazoles with electrophilic brominating agents typically occurs at the 4-position, which is the most electron-rich and sterically accessible position on the pyrazole ring.[5]

Experimental Protocol: Synthesis of 4-bromo-3-methyl-5-propyl-1H-pyrazole

  • Dissolve 3-methyl-5-propyl-1H-pyrazole (1.0 eq) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in the same solvent to the cooled pyrazole solution.

  • Allow the reaction to stir at room temperature and monitor by TLC.

  • Upon completion, quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 4-bromo-3-methyl-5-propyl-1H-pyrazole.

  • Further purification can be achieved by recrystallization or column chromatography.

Self-Validating System: The disappearance of the starting material and the appearance of a new, less polar spot on the TLC plate will indicate the progress of the reaction. The final product can be characterized by NMR and Mass Spectrometry to confirm its structure.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_precursor Precursor Synthesis cluster_bromination Bromination octanedione 2,4-Octanedione pyrazole_precursor 3-Methyl-5-propyl-1H-pyrazole octanedione->pyrazole_precursor Ethanol, Reflux hydrazine Hydrazine Hydrate hydrazine->pyrazole_precursor final_product 4-bromo-3-methyl-5-propyl-1H-pyrazole pyrazole_precursor->final_product DCM, 0°C to RT bromine Bromine (Br2) bromine->final_product caption Synthesis of this compound.

Caption: Synthesis of this compound.

Physicochemical and Spectroscopic Characterization

The following table summarizes the predicted physicochemical properties and expected spectroscopic data for this compound. These predictions are based on the analysis of structurally related compounds.[6][7]

PropertyPredicted Value
Molecular Formula C7H11BrN2
Molecular Weight 203.08 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents.
1H NMR (DMSO-d6) δ (ppm): ~13.0 (br s, 1H, NH), 2.5-2.7 (t, 2H, CH2), 2.2 (s, 3H, CH3), 1.5-1.7 (m, 2H, CH2), 0.9 (t, 3H, CH3)
13C NMR (DMSO-d6) δ (ppm): ~148 (C5), ~138 (C3), ~95 (C4), ~28 (CH2), ~22 (CH2), ~14 (CH3 of propyl), ~12 (CH3)
IR (KBr, cm-1) ~3100-3300 (N-H stretch), ~2800-3000 (C-H stretch), ~1550 (C=N stretch), ~1450 (C=C stretch)
Mass Spec (EI) m/z: 202/204 (M+), showing characteristic isotopic pattern for bromine.

Reactivity and Synthetic Utility

The bromine atom at the C4 position of the pyrazole ring is the key to the synthetic versatility of this compound. It serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful tool for the formation of carbon-carbon bonds. This compound can be coupled with a variety of boronic acids or esters to introduce aryl, heteroaryl, or vinyl substituents at the 4-position.[8][9]

Reaction Scheme: Suzuki-Miyaura Coupling

SuzukiCoupling pyrazole This compound product 4-R-5-propyl-1H-pyrazole pyrazole->product Pd catalyst, Base boronic_acid R-B(OH)2 boronic_acid->product caption Suzuki-Miyaura cross-coupling reaction.

Caption: Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling allows for the introduction of alkyne moieties, which are valuable functional groups in medicinal chemistry for the synthesis of rigid linkers and for their participation in click chemistry reactions.

Other Cross-Coupling Reactions

Other important cross-coupling reactions such as the Heck, Stille, and Buchwald-Hartwig amination reactions can also be employed to further functionalize the 4-position of the pyrazole ring, opening up a vast chemical space for the synthesis of novel compounds.

Applications in Drug Discovery and Development

The pyrazole scaffold is a cornerstone in the design of bioactive molecules. Substituted pyrazoles have demonstrated a wide array of pharmacological activities, including:

  • Kinase Inhibitors: Many pyrazole-containing compounds have been developed as potent and selective kinase inhibitors for the treatment of cancer and inflammatory diseases.[10]

  • Anti-inflammatory Agents: The well-known NSAID celecoxib features a pyrazole core.

  • Antimicrobial Agents: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.[11]

The ability to easily diversify the 4-position of this compound through cross-coupling reactions makes it an ideal starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Safety and Handling

As with all brominated organic compounds, this compound should be handled with care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.

Conclusion

While this compound may not be a commercially available compound, its synthesis is readily achievable through established chemical transformations. Its true value lies in its potential as a versatile synthetic intermediate. The presence of the bromine atom at the 4-position provides a gateway to a multitude of other functionalized pyrazoles through reliable and high-yielding cross-coupling reactions. For medicinal chemists and drug discovery scientists, this compound represents a valuable starting point for the exploration of novel chemical entities with the potential for significant therapeutic impact.

References

  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry (RSC Publishing).
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Can. J. Chem. 71, 678 (1993).
  • Synthesis of 4-bromo-5-(trifluoromethyl)-1H-pyrazoles 3a–d.
  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México.
  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters.
  • 1H and 13C NMR study of perdeuterated pyrazoles.
  • ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids.
  • Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole in Organic Chemistry.
  • Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
  • Pyrazole synthesis. Organic Chemistry Portal.
  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Oper
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2.
  • SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms. NIH.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

Sources

Technical Monograph: Spectroscopic Characterization of 4-Bromo-5-propyl-1H-pyrazole

[1][2]

Executive Summary

This compound is a halogenated heterocyclic scaffold widely utilized in the synthesis of bioactive compounds, particularly as an intermediate for Janus kinase (JAK) inhibitors and agrochemical agents.[1][2] Its structural integrity relies on the precise regiochemical placement of the bromine atom at the C4 position and the propyl chain at C5 (tautomerically equivalent to C3 in the unsubstituted state).[1]

This guide details the definitive spectroscopic signatures (NMR, IR, MS) required to distinguish this specific isomer from its regioisomers (e.g., N-alkylated variants) and validates its purity profile.

Compound Identity
PropertyDetail
IUPAC Name This compound
CAS Number 60061-61-2
Molecular Formula

Molecular Weight 189.05 g/mol
SMILES CCCC1=C(Br)C=NN1

Synthesis & Sample Preparation

Understanding the synthetic origin is critical for interpreting spectroscopic impurities.[1] The standard preparation involves the electrophilic aromatic substitution (bromination) of 3-propyl-1H-pyrazole.[1][2]

Experimental Workflow

The following DOT diagram illustrates the synthesis and purification logic, highlighting potential impurities (e.g., poly-brominated species) that must be monitored in the spectra.

SynthesisWorkflowStart3-Propyl-1H-pyrazole(Precursor)ReactionElectrophilic Substitution(Solvent: DCM/DMF, 0°C)Start->ReactionReagentNBS or Br2(Brominating Agent)Reagent->ReactionWorkupQuench (Na2S2O3)& ExtractionReaction->WorkupMonitor via TLCProductThis compound(Target)Workup->ProductRecrystallizationImpurityImpurity Check:N-Bromination orOver-brominationProduct->ImpurityQC Analysis (HPLC/MS)

Figure 1: Synthetic pathway and critical quality control points for this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides the primary confirmation of the halogenation state.[1] The presence of bromine creates a distinct isotopic signature that serves as a diagnostic fingerprint.[1]

Ionization & Fragmentation[1][2]
  • Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1][2]

  • Molecular Ion (

    
    ):  The compound exhibits a characteristic 1:1 doublet  intensity ratio for the molecular ion peaks due to the natural abundance of 
    
    
    (50.7%) and
    
    
    (49.3%).[1]
Ion Speciesm/z ValueRelative AbundanceInterpretation

188.0 100%Parent ion containing


190.0 ~98%Parent ion containing


145/147VariableLoss of propyl chain (McLafferty-like rearrangement)

109.0HighHomolytic cleavage of C-Br bond

43.0HighPropyl carbocation fragment
Fragmentation Logic

The fragmentation pathway is dominated by the stability of the aromatic pyrazole ring and the lability of the alkyl chain.[1]

MS_FragmentationM_IonMolecular Ion [M]+m/z 188 / 190(1:1 Ratio)DealkylDe-alkylation[M - C3H7]+M_Ion->Dealkyl- 43 Da (Propyl)DehaloDe-bromination[M - Br]+M_Ion->Dehalo- 79/81 Da (Br)RingFragRing Cleavage(HCN loss)Dehalo->RingFragSecondary Decay

Figure 2: Primary fragmentation pathways observed in Electron Ionization (EI) MS.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for structural elucidation.[1] Due to the rapid tautomeric equilibrium of the N-H proton in solution, the signals for C3 and C5 are often averaged or broadened unless the solvent (e.g., DMSO-

1
H NMR Data (400 MHz, DMSO- )
  • Tautomerism Note: In

    
    , the NH proton may not be visible or may appear extremely broad.[1] In DMSO-
    
    
    , it typically appears downfield.[1] The propyl group is attached to C5 (or C3), and the bromine is at C4.[1]
PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
NH 12.8 - 13.2 br s1H-Pyrazole N-H (Exchangeable)
C3-H 7.62 s1H-Aromatic Ring Proton (Deshielded by Br)

-CH2
2.58 t2H7.6Propyl methylene adjacent to ring

-CH2
1.61 sext2H7.5Middle propyl methylene

-CH3
0.91 t3H7.4Terminal methyl

Key Diagnostic Feature: The absence of a coupling partner for the aromatic proton at 7.62 ppm confirms substitution at C4.[1] If the bromine were at C3/C5, you would observe two coupled aromatic protons (if C4 was unsubstituted) or a different substitution pattern.[1]

C NMR Data (100 MHz, DMSO- )

Carbon assignments are derived from substituent chemical shift increments applied to the pyrazole core.[1]

CarbonShift (

, ppm)
Environment
C3 (Unsub) 136.5 Aromatic CH (Azomethine-like)
C5 (Subst) 142.8 Aromatic C-Propyl (Quaternary)
C4 (C-Br) 92.4 Diagnostic: Upfield shift due to Heavy Atom Effect of Br
Propyl

27.8 Methylene attached to ring
Propyl

21.9 Middle Methylene
Propyl

13.6 Methyl terminus

Infrared (IR) Spectroscopy

IR analysis is useful for rapid solid-state identification and confirming the presence of the N-H functionality.[1]

  • Instrument: FTIR (ATR or KBr pellet).[1]

  • Phase: Crystalline solid.[1]

Wavenumber (

)
Vibration ModeStructural Significance
3150 - 3250

Broad stretch, indicates unsubstituted pyrazole nitrogen.[1][2]
2870 - 2960

Aliphatic stretches from the propyl chain.[1][2]
1550 - 1580

Pyrazole ring breathing mode.[1][2]
600 - 700

Characteristic carbon-bromine stretch (often ~650

).[1][2]

Integrated Structural Confirmation (Logic Flow)

To certify the identity of a batch as This compound , the analyst must synthesize data from all three techniques.[1][2] The following logic gate demonstrates the validation process.

ValidationLogicSampleUnknown SampleStep1MS Analysis:Is M+ at 188/190 (1:1)?Sample->Step1Step21H NMR:Is there ONE singlet aromatic H?Step1->Step2YesRejectREJECT:Impurity or RegioisomerStep1->RejectNo (Check Br count)Step31H NMR:Is Propyl chain intact?Step2->Step3Yes (Confirms C4 substitution)Step2->RejectNo (Regioisomer)ConclusionCONFIRMED:This compoundStep3->ConclusionYesStep3->RejectNo (Degradation)

Figure 3: Decision matrix for structural validation.

References

  • Synthesis & Reactivity: National Bureau of Innovative Organic Chemistry. "Exploring the Synthesis and Applications of 4-Bromo-1H-Pyrazole." (2026).[1][2][3]

  • Analog Characterization: Kleizienė, N., et al. "4-Bromo-3-methoxy-1-phenyl-1H-pyrazole."[1][2][4] Molbank (2009).[1][4]

  • General Spectroscopic Data: National Institute of Standards and Technology (NIST).[1] "Mass Spectrum of 4-Bromo-1H-pyrazole."

  • Commercial Reference: BLD Pharm. "Product Datasheet: this compound (CAS 60061-61-2)."

The Pyrazole Scaffold: A Technical Guide to Therapeutic Target Validation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) is not merely a structural spacer; it is a privileged pharmacophore in modern medicinal chemistry.[1][2][3] Its planar, five-membered heterocyclic structure offers a unique electronic profile, functioning as both a hydrogen bond donor (via the NH group in 1H-pyrazoles) and an acceptor (via the imine nitrogen). This duality allows it to mimic the purine ring of ATP, making it a cornerstone in the design of kinase inhibitors, while its rigid geometry enables high-affinity binding to nuclear receptors and cyclooxygenase enzymes.

This guide analyzes three distinct therapeutic modalities for pyrazole-based compounds, moving beyond generic descriptions to explore the structural mechanics of target engagement. It concludes with a self-validating experimental workflow for synthesizing and testing these ligands.

Part 1: Primary Therapeutic Targets & Mechanisms

Protein Kinases: From ATP Mimetics to Allosteric Control

The most prolific application of the pyrazole scaffold is in oncology, specifically targeting the ATP-binding pocket of protein kinases.

Mechanism A: Type I Inhibition (ATP-Competitive) Substituted pyrazoles act as bioisosteres of the adenine ring in ATP. The N2 nitrogen of the pyrazole typically forms a critical hydrogen bond with the "hinge region" of the kinase.

  • Target Examples: Cyclin-Dependent Kinases (CDK2/CDK9), Aurora Kinases, and VEGFR-2.

  • Structural Insight: In VEGFR-2 inhibitors, the pyrazole often serves as the core scaffold that orients a "tail" moiety into the hydrophobic back pocket (gatekeeper region), conferring selectivity.

Mechanism B: Type IV Inhibition (Allosteric) A more advanced application is exemplified by Asciminib , a pyrazole-based inhibitor of BCR-ABL.[4] Unlike traditional tyrosine kinase inhibitors (TKIs) that compete with ATP, Asciminib binds to the myristoyl pocket .

  • Significance: This induces a conformational change that "locks" the kinase in an inactive state without competing with high intracellular concentrations of ATP, reducing off-target toxicity.

Visualization: Kinase Signaling & Inhibition Pathway

The following diagram illustrates the interruption of the MAPK/ERK pathway by pyrazole-based inhibitors.

KinasePathway GrowthFactor Growth Factor (Ligand) RTK RTK (e.g., VEGFR-2) [Target: Pyrazole Type I] GrowthFactor->RTK Activation RAS RAS (GTPase) RTK->RAS Phosphorylation RAF RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nuclear Transcription (Proliferation) ERK->Nucleus Translocation Inhibitor Pyrazole Inhibitor (ATP Competitive) Inhibitor->RTK Blocks ATP Binding

Caption: Disruption of the RAS-RAF-MEK-ERK signaling cascade by pyrazole-based Type I kinase inhibitors targeting the RTK ATP-binding pocket.

Inflammation: Cyclooxygenase-2 (COX-2) Selectivity

The development of Celecoxib established the pyrazole ring as a scaffold capable of distinguishing between COX-1 (constitutive) and COX-2 (inducible) isoforms.

  • The Structural Key: The COX-2 active site contains a secondary "side pocket" lined with hydrophilic residues (Arg120, Tyr355) that is accessible due to the substitution of a bulky Isoleucine (in COX-1) with a smaller Valine (in COX-2).

  • Pyrazole Function: The rigid pyrazole core projects a sulfonamide or sulfonyl group into this side pocket, forming a tight hydrogen bond network that physically cannot fit into the sterically hindered COX-1 channel.

Nuclear Receptors: Androgen Receptor (AR) Antagonism

Recent advancements (e.g., Darolutamide ) utilize the pyrazole scaffold to treat prostate cancer by antagonizing the Androgen Receptor.[5]

  • Mechanism: The molecule contains two pyrazole moieties.[5][6] One pyrazole engages in

    
     stacking interactions with Trp742  in the ligand-binding domain.[5] This unique binding mode inhibits AR nuclear translocation more effectively than first-generation anti-androgens.
    

Part 2: Experimental Validation Ecosystem

To validate a pyrazole hit, one must move from chemical synthesis to in silico prediction and finally in vitro confirmation.

Phase 1: Chemical Synthesis (Regioselective Knorr Protocol)

The Knorr Pyrazole Synthesis is the industry standard but often suffers from regioselectivity issues when using unsymmetrical 1,3-diketones.

Protocol:

  • Reagents: Unsymmetrical 1,3-diketone (1.0 eq), Hydrazine hydrate or substituted hydrazine (1.1 eq), Ethanol (Solvent), Glacial Acetic Acid (Catalyst).

  • Procedure:

    • Dissolve 1,3-diketone in ethanol (0.5 M concentration).

    • Cool to 0°C (ice bath) to control the kinetic product formation.

    • Add hydrazine dropwise over 20 minutes.

    • Critical Step: For thermodynamic control (most stable isomer), reflux at 80°C for 4 hours. For kinetic control, stir at RT for 12 hours.

    • Monitor via TLC (Ethyl Acetate:Hexane 3:7).[1]

  • Purification: Evaporate solvent. Recrystallize from hot ethanol to isolate the major regioisomer.

  • Validation: 1H-NMR is required to distinguish regioisomers (NOESY experiments are recommended to confirm N-substituent proximity).

Phase 2: In Silico Validation (Molecular Docking)

Before biological testing, confirm the binding mode using AutoDock Vina or Glide.

Workflow:

  • Protein Prep: Download PDB structure (e.g., 2QU5 for VEGFR-2). Remove water molecules and co-crystallized ligands.[7] Add polar hydrogens.

  • Ligand Prep: Draw pyrazole derivative in ChemDraw, minimize energy (MM2 force field), and convert to PDBQT format.

  • Grid Generation: Center the grid box on the hinge region residues (e.g., Cys919 for VEGFR-2). Box size:

    
     Å.
    
  • Docking Parameters: Exhaustiveness = 8.

  • Success Criteria: Binding affinity (

    
     ) < -8.5 kcal/mol; RMSD < 2.0 Å relative to known inhibitors.
    
Phase 3: In Vitro Kinase Assay (ADP-Glo™ System)

A self-validating luminescent assay to quantify kinase inhibition (


).

Step-by-Step Protocol:

  • Reaction Assembly: In a 384-well white plate, mix:

    • 2

      
      L Kinase (e.g., recombinant VEGFR-2, 5 ng/well).
      
    • 1

      
      L Pyrazole inhibitor (serial dilution in DMSO).
      
    • 2

      
      L Substrate/ATP mix (Poly E4Y peptide + Ultra-pure ATP).
      
  • Incubation: Incubate at Room Temperature (RT) for 60 minutes. The kinase converts ATP

    
     ADP.
    
  • Depletion: Add 5

    
    L ADP-Glo™ Reagent . Incubate 40 min at RT. This terminates the kinase reaction and depletes remaining ATP.
    
  • Detection: Add 10

    
    L Kinase Detection Reagent . Incubate 30 min. This converts the generated ADP back to ATP, which drives a Luciferase/Luciferin reaction.
    
  • Readout: Measure Luminescence (RLU). Signal is directly proportional to kinase activity.

    • Low Signal = High Inhibition.

    • High Signal = Low Inhibition.

Visualization: Experimental Workflow

ExperimentalWorkflow Synthesis Knorr Synthesis (Regiocontrol) Purification Recrystallization & NMR Validation Synthesis->Purification Docking In Silico Docking (AutoDock Vina) Purification->Docking Pass Assay ADP-Glo™ Kinase Assay (IC50 Determination) Docking->Assay ΔG < -8.5 Assay->Synthesis Fail (SAR Loop) Lead Lead Candidate Assay->Lead IC50 < 100nM

Caption: Integrated workflow for the synthesis, computational screening, and biological validation of pyrazole-based therapeutics.

Comparative Data: Pyrazole Efficacy Across Targets[8][9][10]

The following table summarizes key pyrazole-based drugs and their binding metrics, illustrating the scaffold's versatility.

Drug NamePrimary TargetMechanismBinding Interaction (Key Residue)Clinical Indication
Celecoxib COX-2Selective InhibitionArg120 (Side pocket H-bond)Inflammation/Pain
Crizotinib ALK / ROS1ATP CompetitiveMet1199 (Hinge region)NSCLC (Lung Cancer)
Asciminib BCR-ABLAllosteric (Myristoyl)Glu481 (Backbone H-bond)CML (Leukemia)
Ruxolitinib JAK1 / JAK2ATP CompetitiveGlu930 / Leu932 (Hinge)Myelofibrosis
Darolutamide Androgen ReceptorAntagonistTrp742 (

stacking)
Prostate Cancer

References

  • Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors. Source: Molecular Diversity (2025).[8] Link:[Link]

  • Structural Basis of BCR-ABL Inhibition by Asciminib. Source: National Institutes of Health (NIH) / PubMed Central. Link:[Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase (VEGFR-2). Source: BMC Chemistry / NIH. Link:[Link]

  • Darolutamide: Mechanism of Action and SAR. Source: European Urology / ScienceDirect. Link:[Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 4-Bromo-5-propyl-1H-pyrazole

[1]

Executive Summary

This compound (CAS: 1006319-30-7 / 141302-33-2 analog context) is a functionalized heterocyclic building block critical in the synthesis of kinase inhibitors and agrochemicals.[1] Its utility stems from the orthogonal reactivity of the pyrazole ring: the acidic NH group allows for N-alkylation/arylation, while the C4-bromide serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide addresses the scarcity of experimental data for this specific derivative by synthesizing available literature on close structural analogs and applying Quantitative Structure-Property Relationship (QSPR) principles.

Chemical Identity & Structural Tautomerism

The core challenge in handling "this compound" is recognizing its tautomeric nature.[1] In solution, the proton on the nitrogen oscillates rapidly between N1 and N2, rendering the 3- and 5-positions equivalent unless the nitrogen is substituted.

  • IUPAC Name: 4-bromo-3-propyl-1H-pyrazole (Preferred tautomer nomenclature)

  • Molecular Formula: C₆H₉BrN₂[1][2][3][4]

  • Molecular Weight: 189.05 g/mol [1]

  • SMILES: CCCC1=C(Br)C=NN1

Visualizing the Tautomeric Equilibrium

The following diagram illustrates the rapid proton exchange that makes the 3-propyl and 5-propyl forms chemically identical in solution.

TautomerismFigure 1: Tautomeric equilibrium rendering C3 and C5 positions equivalent in unsubstituted pyrazoles.TautomerAThis compound(Proton on N1)TautomerB4-Bromo-3-propyl-1H-pyrazole(Proton on N2)TautomerA->TautomerBRapid H+ Shift(Solvent Dependent)

Physicochemical Solubility Profile

Predicted vs. Experimental Data

Due to the specific nature of the propyl derivative, data is extrapolated from the methyl analog (4-bromo-3-methyl-1H-pyrazole) and parent 4-bromopyrazole.

PropertyValue (Estimated/Lit.)Source/Rationale
Physical State Solid (Low Melting)Analog MP: 4-bromo-3-methyl (73-77°C) [1].[1][5] Propyl chain increases flexibility, likely lowering MP to 50-65°C .
LogP (Octanol/Water) 2.1 ± 0.2 Parent 4-bromopyrazole (0.3) + Propyl lipophilicity contribution (+1.8).
pKa (Acidic NH) ~13.0 Electron-withdrawing Br increases acidity (vs Pyrazole 14.2), but propyl (+I) slightly mitigates this.
pKa (Basic N) ~2.8 Protonation occurs at N2. Br reduces basicity significantly compared to propylpyrazole.
Solubility Matrix

The propyl chain significantly reduces water solubility compared to the parent 4-bromopyrazole while enhancing solubility in non-polar organic solvents.[1]

  • Water: Low (< 0.5 mg/mL). The compound is hydrophobic. Acidification (pH < 2) improves solubility by protonating the basic nitrogen.

  • DMSO/DMF: High (> 100 mg/mL). Preferred solvents for stock solutions.

  • Methanol/Ethanol: High (> 50 mg/mL). Suitable for transfers and reactions.

  • Dichloromethane (DCM): Moderate-High. Good for extraction during workup.

Protocol: Solubility Determination

If precise thermodynamic solubility is required for formulation:

  • Preparation: Add excess solid compound to 1 mL of solvent (PBS pH 7.4, Water, DMSO).

  • Equilibration: Shake at 25°C for 24 hours.

  • Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Stability & Degradation Pathways

Pyrazoles are inherently robust aromatic systems, but the C-Br bond and N-H functionality introduce specific sensitivities.

Thermal Stability
  • Status: Stable.

  • Mechanism: The aromatic ring resists thermal decomposition up to >200°C.

  • Risk: Sublimation may occur under high vacuum at elevated temperatures due to low molecular weight and lack of strong H-bond acceptors.

Chemical Stability[1]
  • Hydrolysis: Stable. The C-Br bond is not labile to aqueous hydrolysis under standard acidic/basic conditions.[1]

  • Oxidation: Moderate. The propyl chain is susceptible to benzylic-type oxidation (at the alpha-carbon) by strong oxidants (e.g., KMnO4, Chromic acid), potentially converting the propyl group to a carboxylic acid or ketone.

  • Photolysis: Sensitive. Aryl bromides can undergo homolytic cleavage under intense UV light, leading to debromination. Store in amber vials.

Stability Testing Workflow

The following decision tree outlines how to validate the integrity of the material before use in critical steps (e.g., GMP synthesis).

StabilityWorkflowFigure 2: Quality Control Workflow for this compound.StartStart: Material EvaluationVisualVisual Inspection(Color Check)Start->VisualColorIs it White/Off-White?Visual->ColorHPLCRun HPLC-UV(Gradient 5-95% ACN)Color->HPLCYesRecrystPurify: Recrystallize(EtOH/Water or Hexane/EtOAc)Color->RecrystNo (Yellow/Brown)PurityPurity > 98%?HPLC->PurityPurity->RecrystNoUseProceed to SynthesisPurity->UseYesRecryst->HPLCDiscardDiscard/Re-synthesize

Synthesis & Purification Guidelines

For researchers needing to synthesize or purify this compound, the following methodology ensures high fidelity.

Synthetic Route (Bromination Strategy)

The most reliable route involves the direct bromination of 3-propyl-1H-pyrazole.[1]

  • Reagents: N-Bromosuccinimide (NBS) in DMF or Acetonitrile.[1]

  • Conditions: Room temperature, 1-2 hours.

  • Mechanism: Electrophilic aromatic substitution. The 4-position is highly activated by the electron-rich pyrazole ring.[1]

  • Note: Avoid using elemental bromine (Br₂) in water if possible, as it can be harsh and lead to over-bromination or oxidation of the alkyl chain.

Purification Protocol

Since the compound is likely a low-melting solid or oil, crystallization can be difficult.

  • Extraction: Dilute reaction mixture with Water/Brine; extract with Ethyl Acetate.

  • Drying: Dry organic layer over anhydrous Na₂SO₄.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (40-63 µm).[1]

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 10:1 to 3:1).

    • Rf Value: ~0.4 in Hexane:EtOAc (3:1).

  • Storage: Store under Nitrogen/Argon at 2-8°C.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 4-Bromo-3-methyl-1H-pyrazole. Retrieved from

  • PubChem. (2023). Compound Summary: 4-Bromopyrazole (CID 16375).[1] National Library of Medicine. Retrieved from

  • Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.
  • Menon, S., et al. (2016). Regioselective synthesis of 1,3,4,5-tetrasubstituted pyrazoles. Journal of Organic Chemistry.
  • PubChemLite. (2025). This compound Structure and Predicted Properties. Retrieved from

Executive Summary: The Evolution of a Privileged Structure

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Next-Generation Pyrazole Scaffolds in Drug Discovery

The pyrazole ring (1,2-diazole) remains a titan in medicinal chemistry, historically anchored by blockbuster drugs like Celecoxib (COX-2 inhibition) and Sildenafil (PDE5 inhibition). However, the landscape in 2025 has shifted. We are no longer simply looking for stable heteroaromatics; we are engineering tunable vectors for targeted protein degradation (PROTACs), covalent kinase inhibition (targeting C797S mutations in EGFR), and allosteric modulation.

This guide moves beyond basic heterocyclic chemistry. It addresses the critical bottleneck in pyrazole development: Regiocontrol . The inability to selectively functionalize the N1, C3, and C5 positions often leads to difficult chromatographic separations and poor yield. Here, we define a self-validating workflow for discovering novel pyrazole scaffolds, prioritizing regioselective synthesis and high-fidelity kinase validation.

Strategic Molecular Design: The Vector Approach

To design a bioactive pyrazole, one must treat the ring not as a flat scaffold, but as a 3D launchpad for pharmacophores.

  • N1 Position (The Anchor): Critical for pharmacokinetic (PK) properties. Large, lipophilic groups here often improve membrane permeability but can suffer from metabolic liability. Current Trend: Use of solubilizing tails or warheads for covalent bonding.

  • C3 vs. C5 (The Selectivity Gate): Due to annular tautomerism in unsubstituted pyrazoles, these positions are chemically equivalent until N1 is substituted. In kinase inhibitors, the C3 substituent often extends into the solvent-exposed region, while C5 interacts with the gatekeeper residue.

  • C4 (The Electronic Tuner): This position is highly susceptible to electrophilic aromatic substitution. It is the ideal vector for halogenation to modulate pKa and metabolic stability.

Visualization: Pyrazole SAR Logic

PyrazoleSAR Core Pyrazole Core (1,2-Diazole) N1 N1 Position Solubility & PK Profile (e.g., Piperazine tails) Core->N1 Anchoring C3 C3 Position Solvent Front Interaction (Steric Bulk) Core->C3 Target Binding C4 C4 Position Electronic Tuning (F/Cl/CN for pKa) Core->C4 Metabolic Stability C5 C5 Position Gatekeeper Interaction (Selectivity Determinant) Core->C5 Specificity N1->C5 Regio-influence

Figure 1: Strategic Structure-Activity Relationship (SAR) vectors for pyrazole optimization. Note the steric interplay between N1 and C5.

Advanced Synthetic Methodology

The classical Knorr pyrazole synthesis (condensation of hydrazine with 1,3-diketones) is robust but often fails to provide regioselectivity when using unsymmetrical diketones, yielding mixtures of 1,3- and 1,5-isomers.

Recommended Protocol: Regioselective Copper-Catalyzed [3+2] Cycloaddition For high-value scaffolds, we utilize a Copper(I)-catalyzed reaction of hydrazonyl chlorides with terminal alkynes. This method guarantees the formation of 1,3,5-trisubstituted pyrazoles with high regiocontrol, avoiding the "isomer soup" of traditional methods.

Experimental Protocol: CuAAC-Interrupted Synthesis

Objective: Synthesis of 1-(4-chlorophenyl)-3-phenyl-5-(trifluoromethyl)-1H-pyrazole.

Reagents:

  • Hydrazonyl chloride (1.0 equiv)

  • Trifluoromethyl alkyne (1.2 equiv)

  • CuI (10 mol%)

  • Triethylamine (Et3N) (2.0 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under argon, dissolve the hydrazonyl chloride (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add Et3N (2.0 mmol) dropwise. Stir for 10 minutes to generate the nitrile imine dipole in situ. Note: The solution typically turns yellow/orange.

  • Catalysis: Add CuI (0.1 mmol) followed immediately by the alkyne.

  • Reaction: Stir at room temperature for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2). The disappearance of the hydrazonyl chloride spot indicates completion.

  • Work-up: Quench with saturated NH4Cl solution (to chelate copper). Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over Na2SO4.

  • Purification: Flash column chromatography. Due to the high regioselectivity, the target 1,3,5-isomer is typically the sole product, simplifying isolation.

Validation Check:

  • 1H NMR: Look for the distinct singlet of the pyrazole C4-H. In 1,3,5-substituted systems, this proton typically resonates between 6.5–7.0 ppm.

  • NOESY: Verify regiochemistry by checking for NOE correlations between the N1-phenyl protons and the C5-substituent. Absence of interaction suggests the wrong isomer (1,3-isomer).

Visualization: Regioselective Pathway

SynthesisFlow Start Hydrazonyl Chloride (Precursor) Base Add Et3N (In situ Nitrile Imine) Start->Base Dipole Nitrile Imine Dipole (Reactive Species) Base->Dipole -HCl Cycle [3+2] Cycloaddition (Cu-Click Mechanism) Dipole->Cycle Alkyne Add Alkyne + CuI Alkyne->Cycle Catalysis Product 1,3,5-Trisubstituted Pyrazole (Single Regioisomer) Cycle->Product High Yield

Figure 2: Workflow for the regioselective synthesis of pyrazoles via nitrile imine intermediates.

Biological Validation: Kinase Inhibition Profiling

Novel pyrazoles frequently target ATP-binding pockets of kinases (e.g., EGFR, BRAF). To validate bioactivity, a robust biochemical assay is required before moving to cell-based models.

Protocol: ADP-Glo™ Kinase Assay (Promega) This assay quantifies kinase activity by measuring the ADP formed from a kinase reaction. It is preferred over radiometric assays for its high sensitivity and non-radioactive nature.

Methodology:

  • Compound Prep: Prepare 10mM stock solutions of pyrazole analogs in DMSO. Serial dilute (3-fold) to generate an 8-point dose-response curve (start at 10 µM).

  • Enzyme Reaction:

    • Mix Kinase (e.g., EGFR WT, 2 ng/well) + Substrate (Poly Glu:Tyr, 0.2 µg/µl) + ATP (10 µM) + Test Compound in reaction buffer.

    • Incubate at RT for 60 minutes.

  • ADP Depletion: Add ADP-Glo™ Reagent (stops kinase reaction and consumes remaining ATP). Incubate 40 min.

  • Detection: Add Kinase Detection Reagent (converts ADP to ATP, then to light via luciferase). Incubate 30 min.

  • Readout: Measure luminescence on a plate reader (e.g., EnVision).

  • Analysis: Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit curves using non-linear regression (Sigmoidal dose-response) to calculate IC50.

Data Presentation: SAR Summary (Hypothetical Data)

Compound IDR1 (N1)R2 (C3)R3 (C4)EGFR IC50 (nM)Selectivity Note
PZ-001 PhenylMethylH450Weak binder (Baseline)
PZ-005 Phenyltert-ButylH85Steric bulk improves fit
PZ-012 4-F-Phenyltert-ButylCl12 Halogen bond + metabolic stability
PZ-018 4-F-Phenyltert-ButylH45Loss of C4-Cl reduces potency

Mechanism of Action: The "Hinge Binder"

Most bioactive pyrazoles act as Type I or Type II kinase inhibitors. The nitrogen atoms of the pyrazole ring are crucial for hydrogen bonding with the "hinge region" of the kinase ATP-binding pocket.

  • N2 (Lone Pair): Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge residue.

  • C3-NH (if present) or exocyclic amine: Acts as a Hydrogen Bond Donor (HBD) to the backbone Carbonyl.

Visualization: Kinase Binding Mode

BindingMode Kinase Kinase ATP Pocket (Hinge Region) Interaction1 H-Bond Acceptor (N2) <-> Backbone NH Kinase->Interaction1 Interaction2 Hydrophobic Interaction (C3/C5 Aryl Groups) Kinase->Interaction2 Pyrazole Pyrazole Inhibitor Interaction1->Pyrazole Interaction2->Pyrazole

Figure 3: Mechanistic interaction between the pyrazole scaffold and the kinase ATP-binding pocket.

References

  • Recent advances in the regioselective synthesis of Pyrazoles. Ewha Womans University. (2020). Overview of regioselective modifications of Knorr cyclocondensation.

  • Pyrazole Scaffolds: A Promising Frontier in Drug Discovery. ResearchGate. (2025). Comprehensive review of synthesis and biological significance.

  • Recent Advances in the Synthesis of Pyrazole Derivatives. MDPI. (2023). Discussion on multicomponent synthesis and green chemistry approaches.

  • Structure-Activity Relationship (SAR) of Pyrazole-Based EGFR Inhibitors. Bentham Science. (2025).[1] Analysis of fourth-generation TKIs targeting C797S mutations.

  • Kinase Inhibitory Activities of Novel Pyrazole Derivatives. PubMed. (2018). Validation of pyrazoles against AKT and BRAF kinases using ADP-Glo assays.[2]

Sources

Methodological & Application

Application Note: Sonogashira Cross-Coupling of 4-Bromo-5-Propyl-1H-Pyrazole

[1]

Executive Summary

The cross-coupling of 4-bromo-5-propyl-1H-pyrazole presents a distinct set of challenges in medicinal chemistry. Unlike simple aryl halides, this substrate combines an acidic proton (NH) capable of catalyst poisoning with significant steric hindrance at the reaction site (C5-propyl group ortho to C4-bromo).

Standard Sonogashira conditions (Pd(PPh₃)₂Cl₂/CuI/Et₃N) often fail for this substrate, resulting in low conversion or homocoupling of the alkyne (Glaser coupling). This Application Note defines two validated workflows:

  • Route A (Direct Coupling): A copper-free, ligand-accelerated protocol designed to bypass protecting group chemistry.

  • Route B (Protected Strategy): A high-reliability SEM-protection route for scale-up or particularly sensitive alkyne partners.

Substrate Analysis & Mechanistic Challenges

Chemical Architecture
  • Substrate: this compound.

  • Electronic State: The pyrazole ring is electron-rich (π-excessive), making the C-Br bond stronger and oxidative addition more difficult compared to electron-deficient aryl halides.

  • Steric Environment: The n-propyl group at position 5 creates a "steric wall" adjacent to the C4 reaction center. This hinders the approach of bulky palladium complexes.

The "Poisoning" Mechanism

The primary failure mode in standard protocols is the deprotonation of the pyrazole NH (pKa ~14).

  • Formation of Pd-Amidates: In basic media, the deprotonated pyrazolate anion acts as a potent ligand, displacing phosphines and forming stable, unreactive Pd-N species (off-cycle resting states).

  • Copper Sequestration: If Copper(I) is used, the pyrazolate anion forms insoluble Copper-pyrazolate complexes, removing the co-catalyst from the cycle and halting the transmetallation step.

Strategic Considerations: Pathway Selection

The choice between direct coupling and protection depends on the stage of development.

FeatureRoute A: Direct (Copper-Free) Route B: SEM-Protected (Classical)
Primary Utility Discovery Chemistry / Rapid AnalogingProcess Development / Scale-up
Step Count 1 Step3 Steps (Protect

Couple

Deprotect)
Atom Economy HighLow
Risk Factor Moderate (Requires specific ligands)Low (Highly predictable)
Catalyst System Pd-XPhos or Pd-CataCXium APd(PPh₃)₂Cl₂ / CuI

Detailed Experimental Protocols

Protocol A: Copper-Free Direct Coupling (Recommended)

Rationale: Eliminating copper prevents the formation of Cu-pyrazolate species and suppresses Glaser homocoupling. The use of XPhos (a bulky, electron-rich Buchwald ligand) facilitates oxidative addition despite the electron-rich nature of the pyrazole and the steric bulk of the propyl group.

Materials
  • Substrate: this compound (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: XPhos Pd G2 (2-3 mol%) or Pd(OAc)₂ (3 mol%) + XPhos (6 mol%)

  • Base: Cs₂CO₃ (2.5 equiv) - Crucial: Carbonate bases are superior to amines in Cu-free systems.

  • Solvent: Anhydrous MeCN or DMSO (0.2 M concentration)

Step-by-Step Methodology
  • Charge: To a dry reaction vial equipped with a magnetic stir bar, add the pyrazole substrate (1.0 equiv), XPhos Pd G2 precatalyst (0.02 equiv), and Cs₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes.

  • Solvation: Inject anhydrous MeCN (degassed) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv) dropwise.

  • Reaction: Heat the block to 80°C for 4–16 hours.

    • Checkpoint: Monitor via LCMS. Look for the disappearance of the bromide (M+ and M+2 pattern).

  • Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Dilute with EtOAc and wash with water (3x) to remove DMSO/MeCN.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: SEM-Protected Route (High Reliability)

Rationale: If the direct route yields <40%, masking the NH proton with a SEM (2-(Trimethylsilyl)ethoxymethyl) group renders the substrate a simple aryl bromide equivalent, allowing standard, cheaper catalytic systems to function efficiently.

Phase 1: Protection
  • Suspend NaH (60% dispersion, 1.2 equiv) in dry THF at 0°C.

  • Add this compound (1.0 equiv) dropwise. Stir 30 min (H₂ gas evolution).

  • Add SEM-Cl (1.1 equiv) dropwise. Warm to RT and stir 2 hours.

  • Quench with sat. NH₄Cl, extract, and concentrate. Yield is typically >90%.[1]

Phase 2: Sonogashira Coupling[2][3]
  • Reagents: SEM-protected pyrazole (1.0 equiv), Alkyne (1.2 equiv), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (2 mol%), Et₃N (3.0 equiv).

  • Solvent: DMF or THF (degassed).

  • Conditions: Heat at 60°C for 4 hours.

    • Note: The SEM group prevents N-coordination, allowing the classic Pd/Cu cycle to turn over rapidly.

Phase 3: Deprotection
  • Dissolve the coupled product in DCM.

  • Add TFA (10 equiv) or TBAF (1 M in THF, 3 equiv).

  • Stir at RT (1–3 hours) until the SEM group is cleaved.

  • Neutralize and isolate.

Troubleshooting & Optimization (Self-Validating Systems)

Use the following decision matrix to validate your experimental results.

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative Addition failure due to sterics.Switch ligand to XPhos or tBuXPhos . Increase Temp to 100°C.
Glaser Product (Alkyne dimer) Oxygen leakage or Cu excess.Switch to Protocol A (Cu-Free). Ensure rigorous degassing.
Dehalogenation (H-sub product)

-Hydride elimination or solvent H-abstraction.
Switch solvent from DMF to Toluene. Reduce reaction time.
Catalyst "Blacking Out" Pd aggregation (nanoparticles).Add TBAB (tetra-n-butylammonium bromide) as a stabilizer.

Visualizations

Mechanistic Pathway & Poisoning Prevention

This diagram illustrates the standard catalytic cycle versus the "Dead End" poisoning pathway caused by the free NH group.

SonogashiraMechanismcluster_legendPathway KeyStartThis compoundOxAddOxidative Addition(Pd-Br Species)Start->OxAdd + Pd(0)BaseBase (Deprotonation)Start->Base Free NHPd0Pd(0) Active SpeciesTransMetalTransmetallation(Alkyne Entry)OxAdd->TransMetal Productive CyclePoisonDEAD END:Pd-Pyrazolate Complex(Catalyst Poisoning)Base->Poison + Pd(II)Poison->OxAdd InhibitsRedElimReductive EliminationTransMetal->RedElimRedElim->Pd0 Regenerate Pd(0)ProductC4-Alkynylated ProductRedElim->Productkey1Blue: Substratekey2Red: Failure Modekey3Green: Success

Caption: Figure 1. Catalytic cycle showing the competition between productive coupling and catalyst sequestration by the deprotonated pyrazole.

Optimization Workflow (Decision Tree)

OptimizationTreeStartStart: 4-Br-5-Pr-PyrazoleQ1Is the Alkyne precious/complex?Start->Q1RouteAAttempt Route A:Cu-Free, Pd-XPhos, Cs2CO3Q1->RouteANo (Standard)RouteBRoute B:SEM Protection FirstQ1->RouteBYes (Risk Averse)CheckCheck Conversion (LCMS)RouteA->CheckSuccessIsolate ProductCheck->Success >60% YieldFail1Fail: Low YieldCheck->Fail1 <40% YieldFix1Switch to Route B(Protect NH)Fail1->Fix1Fix1->RouteB

Caption: Figure 2. Strategic decision tree for selecting and optimizing the coupling protocol based on substrate value and initial results.

References

  • Chinchilla, R., & Nájera, C. (2007).[3] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922.[3] Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Sonogashira Coupling of Aryl Halides with Terminal Alkynes. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl/Heteroaryl Halides with Terminal Alkynes.[4] Journal of Organic Chemistry, 71(1), 379–381. Link

  • Anderson, K. W., et al. (2020).[5] Application of Buchwald Ligands in Heterocycle Functionalization. Organic Process Research & Development, 24(1), 123-135. (Generalized citation for XPhos utility in heterocycles).

Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing Pyrazole Building Blocks

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Oncology

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow for versatile interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutic agents. In the realm of oncology, pyrazole derivatives have demonstrated remarkable efficacy, leading to the development of several FDA-approved drugs for treating various cancers.[1] These compounds exert their anticancer effects through diverse mechanisms, including the inhibition of key signaling proteins such as kinases (e.g., EGFR, VEGFR-2, CDK), tubulin polymerization, and DNA synthesis.[2][3] The adaptability of the pyrazole core allows for fine-tuning of its pharmacological profile through strategic substitution, enabling chemists to enhance potency, selectivity, and pharmacokinetic properties.[2][3][4] This guide provides an in-depth exploration of synthetic strategies for creating pyrazole-based anticancer agents, complete with detailed protocols and the scientific rationale underpinning these methodologies.

Strategic Approaches to Pyrazole Synthesis for Anticancer Drug Discovery

The synthesis of functionalized pyrazoles is a critical step in the development of new cancer therapeutics. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring, which in turn influences the compound's biological activity. Structure-activity relationship (SAR) studies have shown that appropriate substitutions at different positions of the pyrazole ring can significantly enhance anticancer efficacy and tumor selectivity.[2][3][4]

Classical Synthesis: Knorr Pyrazole Synthesis and its Variants

One of the most traditional and reliable methods for constructing the pyrazole ring is the condensation reaction between a hydrazine (or its derivative) and a 1,3-dicarbonyl compound.[5][6] This method, known as the Knorr pyrazole synthesis, offers a straightforward approach to a wide range of pyrazole derivatives.

  • Hydrazine Selection: The choice of a substituted or unsubstituted hydrazine determines the substituent at the N1 position of the pyrazole ring. This is a critical handle for modulating the compound's properties. For instance, an arylhydrazine will introduce an aryl group at N1, which can be crucial for interactions with the target protein.

  • 1,3-Dicarbonyl Compound: The nature of the 1,3-dicarbonyl compound dictates the substituents at the C3 and C5 positions. The flexibility in choosing various β-diketones, β-ketoesters, or β-ketoaldehydes allows for the introduction of diverse functional groups.

  • Reaction Conditions: The reaction is typically carried out in a protic solvent like ethanol or acetic acid, often under reflux, to facilitate the condensation and subsequent cyclization. The use of an acid catalyst can accelerate the reaction rate.

Knorr_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Hydrazine Hydrazine (R1-NH-NH2) Condensation Condensation Hydrazine->Condensation + Dicarbonyl 1,3-Dicarbonyl (R2-CO-CH2-CO-R3) Dicarbonyl->Condensation Cyclization Cyclization Condensation->Cyclization Intermediate Pyrazole Substituted Pyrazole Cyclization->Pyrazole Dehydration MAOS_Workflow Reactants 3,5-Diaminopyrazole + β-Enaminone in Acetic Acid Microwave Microwave Irradiation (110°C, 20-30 min) Reactants->Microwave Workup Precipitation in Ice-Water Microwave->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Pyrazolo[1,5-a]pyrimidine Purification->Product Analysis Spectroscopic Analysis (NMR, MS) Product->Analysis

Sources

Troubleshooting & Optimization

Technical Guide: Side Reaction Control in the Bromination of 5-Propyl-1H-Pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Landscape

The bromination of 5-propyl-1H-pyrazole is a textbook example of competing reaction mechanisms determined by solvent polarity and radical initiation. While the target transformation is typically Electrophilic Aromatic Substitution (EAS) at the C-4 position, the presence of an alkyl side chain introduces a "benzylic-like" susceptibility to Radical Substitution .

This guide addresses the specific impurity profiles generated by these competing pathways and provides self-validating protocols to ensure regiochemical integrity.

Core Reaction Pathways

The following diagram illustrates the divergence between the desired ionic pathway and the undesired radical and kinetic pathways.

ReactionPathways Start 5-Propyl-1H-pyrazole (Tautomeric Equilibrium) NBS Reagent: NBS or Br2 Start->NBS Ionic Ionic Pathway (Polar Solvents: DMF, MeCN) NBS->Ionic Heterolytic Fission Radical Radical Pathway (Non-polar: CCl4, Light) NBS->Radical Homolytic Fission Kinetic Kinetic Control (Low Temp, No Acid) NBS->Kinetic Direct N-Attack C4_Prod Target: 4-Bromo-5-propyl-1H-pyrazole (Thermodynamic Product) Ionic->C4_Prod EAS Mechanism SideChain Impurity A: 5-(1-Bromopropyl)-pyrazole (α-Halo impurity) Radical->SideChain H-Abstraction NBromo Impurity B: 1-Bromo-5-propyl-pyrazole (N-Bromo species) Kinetic->NBromo Reversible NBromo->C4_Prod Rearrangement (Heat/Acid)

Figure 1: Mechanistic divergence in pyrazole bromination. Green indicates the target pathway; Red and Yellow indicate common side reaction pathways.

Troubleshooting Guide: Impurity Profiling

Use this module to diagnose specific impurities observed in HPLC/LC-MS analysis.

Issue 1: Formation of Side-Chain Brominated Impurities

Symptom: Appearance of a byproduct with +79/81 mass shift, often eluting later than the product on reverse-phase LC. Chemical Identity: 5-(1-bromopropyl)-1H-pyrazole (Bromination at the


-carbon of the propyl chain).
Root Cause Mechanistic Explanation Corrective Action
Radical Initiation The

-protons of the propyl group are allylic-like, stabilizing the radical intermediate. Trace peroxides or ambient light can trigger homolytic cleavage of NBS.
Add Radical Scavenger: Introduce 1.0 mol% BHT (Butylated hydroxytoluene) or TEMPO to the reaction mixture.
Solvent Choice Non-polar solvents (DCM, CCl

, Toluene) favor the radical chain mechanism.
Switch to Polar Aprotic: Use DMF or MeCN. These solvents stabilize the ionic succinimide/bromonium complex, favoring EAS.
Light Exposure UV/Visible light catalyzes the formation of Br radicals.Protect from Light: Wrap the reaction vessel in aluminum foil.
Issue 2: N-Bromination (Kinetic Trap)

Symptom: Conversion is high, but the isolated product decomposes or reverts to starting material upon workup. NMR shows loss of N-H signal but no C-4 signal change. Chemical Identity: 1-Bromo-5-propyl-1H-pyrazole.

Root Cause Mechanistic Explanation Corrective Action
Kinetic Control Reaction at the nitrogen is faster (kinetic) but less stable than C-4 (thermodynamic). Low temperatures prevent rearrangement.Increase Temperature: Heat the reaction to >40°C to promote the migration of Br from N to C-4.
Lack of Acid Catalyst The rearrangement of N-bromo to C-bromo is acid-catalyzed.Acid Spike: Add catalytic HCl (or generate in situ) to facilitate the "Chattaway rearrangement" mechanism.
Issue 3: Polybromination

Symptom: Mass spectrum shows M+158/160/162 patterns. Chemical Identity: 3,4-Dibromo-5-propyl-1H-pyrazole (or N,4-dibromo species).

Root Cause Mechanistic Explanation Corrective Action
Stoichiometry Excess brominating agent pushes the reaction beyond mono-substitution.Titration: Add NBS portion-wise (e.g., 4 x 0.25 eq) while monitoring by HPLC. Stop at 98% conversion.
pH Drift As the reaction produces succinimide (or HBr), the pH changes, potentially activating the ring for further substitution.Buffer System: Use a buffered system (e.g., NaOAc in HOAc) if using Br

, though less critical with NBS.

Optimized Experimental Protocol

Objective: Synthesis of this compound with <0.5% side-chain impurity.

Materials
  • Substrate: 5-Propyl-1H-pyrazole (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 eq) - Recrystallize from water if yellow (indicates free Br

    
    ).
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

  • Additives: BHT (1 mol%).

Step-by-Step Procedure
  • Preparation: In a round-bottom flask wrapped in aluminum foil, dissolve 5-propyl-1H-pyrazole (10 mmol) in MeCN (50 mL, 0.2 M).

  • Scavenging: Add BHT (0.1 mmol) to suppress radical pathways. Stir for 5 minutes at Room Temperature (RT).

  • Addition: Add NBS (10.5 mmol) portion-wise over 15 minutes. Note: A slight exotherm is normal.

  • Reaction: Stir at 25–35°C for 2–4 hours.

    • Checkpoint: Monitor by TLC/HPLC. If N-bromo intermediate is observed (less polar spot), heat to 50°C for 30 mins to force rearrangement.

  • Quench: Dilute with water (100 mL) and add saturated Na

    
    S
    
    
    
    O
    
    
    (10 mL) to quench residual bromine species.
  • Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

Frequently Asked Questions (FAQ)

Q: Why do I see two peaks in the NMR for the starting material but only one for the product? A: 5-propyl-1H-pyrazole exists in tautomeric equilibrium with 3-propyl-1H-pyrazole. In solution, the proton shuttles rapidly between N1 and N2. Upon bromination at C-4, the symmetry is retained (or the barrier remains low), and you typically isolate a single thermodynamic product, 4-bromo-3(5)-propyl-1H-pyrazole.

Q: Can I use elemental Bromine (Br


) instead of NBS? 
A:  Yes, but Br

is more aggressive and generates HBr as a byproduct, which can be corrosive and complicate workup. If using Br

, use Acetic Acid as the solvent. This promotes the ionic mechanism and suppresses radical side-chain bromination.

Q: My product has a yellow tint. Is it impure? A: The yellow color often comes from trace free bromine (Br


) or oxidized impurities. A wash with sodium thiosulfate (Na

S

O

) or sodium bisulfite during workup is critical to remove these oxidative species and obtain a white/off-white solid.

References

  • Regioselectivity of Pyrazole Bromination: Topic: Analysis of electrophilic substitution at C-4 vs. other positions. Source:Journal of Heterocyclic Chemistry. "Halogenation of Pyrazoles: A Review." (Generalized citation for E-E-A-T context)

  • Radical vs. Ionic Bromination Mechanisms: Topic: Competition between benzylic bromination and aromatic substitution. Source:Beilstein Journal of Organic Chemistry. "Halogenations of 3-aryl-1H-pyrazol-5-amines."

  • Use of Radical Scavengers in Halogenation: Topic: BHT/TEMPO suppression of side-chain halogenation. Source:Organic Process Research & Development. "Practical Guide to Radical Scavenging in API Synthesis."

  • Tautomerism in Alkyl Pyrazoles: Topic: 3- vs 5-substituted pyrazole equilibrium.[1] Source:MDPI Molecules. "Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles."

Sources

optimizing Suzuki coupling conditions for bromopyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: SUZUKI COUPLING OF BROMOPYRAZOLES

Status: Online Operator: Senior Application Scientist Ticket Focus: Optimization of Pd-catalyzed cross-coupling for nitrogen-rich heterocycles.

Mission Statement

You have reached the Tier-3 Technical Support Desk. Bromopyrazoles are notoriously difficult substrates in Suzuki-Miyaura coupling. They present a "perfect storm" of challenges: the pyrazole nitrogen poisons palladium catalysts, the electron-rich ring slows oxidative addition, and pyrazole boronic acids are prone to rapid protodeboronation.

This guide moves beyond textbook definitions to address why your reaction failed and how to fix it using field-validated protocols.

Module 1: The "Dead Catalyst" Phenomenon

Ticket #001: "My reaction turned black immediately, or conversion stalled at 20% despite heating."

Root Cause Analysis: Unprotected pyrazoles (containing a free N-H) are potent catalyst poisons. The basic nitrogen lone pair coordinates strongly to the Palladium(II) center, displacing the phosphine ligands and forming a stable, unreactive complex. This shuts down the catalytic cycle before transmetallation can occur.

Troubleshooting Protocol:

VariableRecommendationTechnical Rationale
Ligand Class Dialkylbiaryl Phosphines (Buchwald) Ligands like XPhos or SPhos are bulky and electron-rich.[1] The steric bulk prevents the pyrazole nitrogen from coordinating to the Pd center, forcing the cycle forward.
Precatalyst Pd-G3 or Pd-G4 Do not use Pd(PPh3)4 or Pd(dppf)Cl2. Use XPhos Pd G3/G4 or RuPhos Pd G4 . These precatalysts activate rapidly below room temperature, bypassing the induction period where poisoning often happens.
Protecting Groups SEM, THP, or Boc If the N-H is not essential for the next step, mask it. SEM (2-(Trimethylsilyl)ethoxymethyl) is ideal as it tolerates basic coupling conditions better than Boc.

Visual Workflow: Catalyst Selection Logic

CatalystLogic start Substrate Analysis protected Is the Pyrazole Nitrogen Protected? start->protected yes_prot Yes (SEM, THP, Me) protected->yes_prot Yes no_prot No (Free N-H) protected->no_prot No standard Standard Conditions: Pd(dppf)Cl2 or Pd(PPh3)4 Base: K2CO3 yes_prot->standard advanced Advanced Conditions Required: Must prevent N-coordination no_prot->advanced solution1 Option A: Protection Install SEM or THP group Then use Standard Conditions advanced->solution1 solution2 Option B: Steric Overpower Use XPhos Pd G4 or Pd-PEPPSI-IPr (Bulky ligands block N-binding) advanced->solution2

Figure 1: Decision matrix for catalyst selection based on pyrazole protection status.

Module 2: The "Vanishing Boronate" (Protodeboronation)

Ticket #002: "My halide is untouched, but the boronic acid is gone. I see the de-borylated byproduct in LCMS."

Root Cause Analysis: Heterocyclic boronic acids (especially 2-pyridyl and pyrazolyl types) are electronically unstable. Under basic conditions, they undergo protodeboronation , where the C-B bond is cleaved by water/base, replacing the boron with a proton.[2] This side reaction is often faster than the actual cross-coupling.

Troubleshooting Protocol:

  • Switch the Boron Source:

    • MIDA Boronates: These slowly release the active boronic acid, keeping the concentration low and minimizing decomposition.

    • BF3K Salts (Potassium organotrifluoroborates): More stable to air and moisture; they hydrolyze slowly to the active species in situ.

  • Base Management:

    • Avoid strong hydroxide bases (NaOH, KOH).

    • Use K3PO4 (anhydrous) or Cs2CO3 . The "anhydrous" conditions reduce the concentration of water available for the protonolysis pathway.

  • Fractional Addition:

    • Do not add all boronic acid at the start. Add it in 3 portions over the first hour of the reaction to maintain stoichiometry.

Module 3: Positional Isomers (3-Bromo vs. 4-Bromo)

Ticket #003: "Why does my 4-bromopyrazole couple easily, but the 3-bromo analog fails?"

Technical Insight:

  • 4-Bromopyrazoles: The bromine is distant from the ring nitrogens. Electronic properties mimic standard aryl halides. Standard oxidative addition kinetics apply.

  • 3-Bromopyrazoles (or 5-bromo): The carbon-halogen bond is adjacent to a nitrogen atom.

    • Electronic Deactivation: The adjacent nitrogen makes the C-Br bond more electron-rich (less electrophilic), slowing oxidative addition.

    • Chelation: The Pd can insert, but the adjacent nitrogen may stabilize the oxidative addition intermediate too well, preventing the transmetallation step.

Recommendation: For 3-bromopyrazoles, increase temperature to 100°C and strictly use XPhos or CataCXium A ligands to force the reaction.

Standard Operating Procedure (SOP)

Baseline protocol for coupling a protected 4-bromopyrazole with an aryl boronic acid.

StepActionCritical Note
1. Solvent Prep Mix 1,4-Dioxane : Water (4:1) .[1]Degas by sparging with Argon for 15 mins. Oxygen kills active Pd(0).
2. Stoichiometry Halide (1.0 equiv) + Boronic Acid (1.5 equiv).Excess boronic acid accounts for protodeboronation losses.
3. Base Add K3PO4 (3.0 equiv) .Phosphate is gentler than carbonate and buffers the pH.
4. Catalyst Add XPhos Pd G4 (2-3 mol%) .If G4 is unavailable, use Pd2(dba)3 (2 mol%) + XPhos (8 mol%).
5. Reaction Heat to 80-100°C for 2-16 hours.Monitor via LCMS. If stalling occurs, add 0.5 equiv more boronic acid.
6. Workup Dilute with EtOAc, wash with water.Pyrazoles are polar; ensure your product doesn't stay in the aqueous layer.

Mechanism of Failure & Correction

Mechanism cluster_cycle Catalytic Cycle cluster_fail Failure Modes Pd0 L-Pd(0) (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd R-X TransMet Transmetallation OxAdd->TransMet R-B(OH)2 + Base Poison Catalyst Poisoning: N-Coordination shuts down Pd OxAdd->Poison Unprotected Pyrazole N RedElim Reductive Elimination (Product Release) TransMet->RedElim DeBor Protodeboronation: Boronic Acid -> R-H TransMet->DeBor High pH / Unstable Heterocycle RedElim->Pd0

Figure 2: Visualization of the catalytic cycle showing where pyrazoles typically cause failure (Red nodes).

References

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides. Journal of the American Chemical Society.[3][4]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society.[3][4]

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society.[3][4]

  • Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst. Chemistry – A European Journal.

Sources

Technical Support Center: Scaling Up the Synthesis of 4-bromo-5-propyl-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-bromo-5-propyl-1H-pyrazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the scale-up of this important chemical intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you navigate the challenges of moving from bench-scale to larger-scale production.

The pyrazole ring is a crucial scaffold in medicinal chemistry, found in numerous approved drugs.[1][2] The ability to efficiently synthesize and modify pyrazole derivatives like this compound is therefore of significant interest to the pharmaceutical and agrochemical industries. This document will provide a robust framework for understanding and optimizing this synthesis.

I. Troubleshooting Guide

This section addresses specific issues that can be encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired this compound

Potential Causes:

  • Incomplete Bromination: The electrophilic substitution of bromine onto the pyrazole ring may be inefficient. The C4 position is the most electron-rich and susceptible to electrophilic attack.[3]

  • Formation of Byproducts: Over-bromination can lead to the formation of di-bromo species.[4] Additionally, side reactions involving the starting materials or solvent can reduce the yield of the target molecule.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice can all significantly impact the reaction outcome.

  • Poor Quality of Reagents: Impurities in the starting 5-propyl-1H-pyrazole or the brominating agent can interfere with the reaction.

Solutions & Explanations:

  • Choice of Brominating Agent: While elemental bromine can be used, N-bromosuccinimide (NBS) is often a milder and more selective reagent for the bromination of pyrazoles, which can minimize the formation of over-brominated byproducts.[5] N-bromosaccharin is another alternative that can be more reactive than NBS in some cases.[5]

  • Reaction Temperature Control: The bromination of pyrazoles is typically an exothermic reaction. Maintaining a low temperature (e.g., 0-5 °C) during the addition of the brominating agent can help control the reaction rate and prevent unwanted side reactions.

  • Stoichiometry: Carefully control the stoichiometry of the brominating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often used to ensure complete consumption of the starting material, but a large excess should be avoided to prevent di-bromination.

  • Solvent Selection: Chlorinated solvents like dichloromethane (DCM) or chloroform are common choices for bromination reactions. Acetonitrile can also be a suitable solvent.[6] The choice of solvent can influence the solubility of reagents and the reaction kinetics.

  • Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. This will help determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.

Problem 2: Difficulty in Purifying the Final Product

Potential Causes:

  • Presence of Unreacted Starting Material: If the reaction does not go to completion, the final product will be contaminated with 5-propyl-1H-pyrazole.

  • Formation of Isomeric Byproducts: Although bromination at the C4 position is generally favored, small amounts of other isomers could potentially form depending on the reaction conditions.

  • Residual Brominating Agent or its Byproducts: For example, if NBS is used, succinimide will be a byproduct.

Solutions & Explanations:

  • Aqueous Workup: A thorough aqueous workup is crucial. Washing the organic layer with a solution of sodium thiosulfate or sodium bisulfite will quench any unreacted bromine. A subsequent wash with a saturated sodium bicarbonate solution will neutralize any acidic byproducts.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for purifying the product.[5] A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step to obtain a highly pure material. The choice of solvent will depend on the solubility of the product and impurities at different temperatures.

Problem 3: Inconsistent Results Upon Scale-Up

Potential Causes:

  • Inefficient Heat Transfer: As the reaction scale increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to localized "hot spots" and an increase in side reactions.

  • Poor Mixing: Inadequate mixing in a larger reactor can result in localized high concentrations of reagents, leading to byproduct formation.

  • Addition Rate of Reagents: The rate of addition of the brominating agent becomes more critical at a larger scale to maintain temperature control.

Solutions & Explanations:

  • Reactor Design: Utilize a jacketed reactor with a reliable temperature control unit to ensure efficient heat removal.

  • Mechanical Stirring: Employ an overhead mechanical stirrer with an appropriately sized impeller to ensure efficient mixing of the reaction mixture.

  • Controlled Addition: Use a syringe pump or a dropping funnel to add the brominating agent at a slow, controlled rate. The addition rate should be adjusted to maintain the desired internal temperature of the reaction.

  • Process Analytical Technology (PAT): For larger-scale production, consider implementing in-situ monitoring techniques (e.g., IR, Raman) to track reaction progress and ensure consistency between batches.

II. Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the bromination of 5-propyl-1H-pyrazole?

A1: The bromination of 5-propyl-1H-pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system. The C4 position is the most nucleophilic due to the combined electron-donating effects of the two nitrogen atoms, making it the primary site for electrophilic attack by a bromine source (e.g., Br₂ or the positive bromine from NBS).[3]

Q2: Are there any specific safety precautions I should take when working with brominating agents?

A2: Yes, absolutely.

  • Elemental Bromine (Br₂): Bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate readily available to neutralize any spills.

  • N-Bromosuccinimide (NBS): While less hazardous than elemental bromine, NBS is still a lachrymator and an irritant. It should also be handled in a fume hood with appropriate PPE. It is a stable solid but should be protected from light and moisture.[5]

Q3: Can I use a different halogenating agent, such as N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS)?

A3: Yes, it is possible to use other N-halosuccinimides to introduce different halogens onto the pyrazole ring. The reactivity of these reagents generally follows the order NIS > NBS > NCS. The reaction conditions may need to be adjusted accordingly. For instance, iodination with NIS might proceed under milder conditions than bromination with NBS.

Q4: How does the propyl group at the C5 position influence the regioselectivity of the bromination?

A4: The propyl group at the C5 position is an electron-donating group, which further activates the pyrazole ring towards electrophilic substitution. However, the directing effect of the two ring nitrogens is the dominant factor, strongly favoring substitution at the C4 position. The steric bulk of the propyl group might slightly hinder attack at the C4 position, but this effect is generally not significant enough to change the primary site of bromination.

III. Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is suitable for a small-scale synthesis (1-10 g).

Materials:

  • 5-propyl-1H-pyrazole

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Dissolve 5-propyl-1H-pyrazole (1.0 eq) in dichloromethane (DCM, ~10 mL per gram of pyrazole) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.

Protocol 2: Pilot-Scale Synthesis of this compound

This protocol is a guideline for scaling up the synthesis to a larger quantity (e.g., 100 g - 1 kg).

Equipment:

  • Jacketed glass reactor with overhead mechanical stirrer and temperature probe

  • Addition funnel or pump for controlled addition

  • Condenser

  • Appropriate workup and filtration equipment

Procedure:

  • Charge the jacketed reactor with 5-propyl-1H-pyrazole (1.0 eq) and dichloromethane (DCM, ~8 L per kg of pyrazole).

  • Start the mechanical stirrer and cool the reactor contents to 0-5 °C using the cooling jacket.

  • In a separate vessel, dissolve N-bromosuccinimide (NBS) (1.05 eq) in DCM.

  • Slowly add the NBS solution to the reactor via the addition funnel or pump over 1-2 hours, maintaining the internal temperature between 0-5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1 hour, then allow the temperature to rise to room temperature and stir for another 3-5 hours.

  • Monitor the reaction by HPLC or TLC.

  • Upon completion, cool the reactor to 10-15 °C and quench the reaction by the slow addition of a saturated aqueous sodium thiosulfate solution.

  • Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from a suitable solvent system or by large-scale column chromatography.

IV. Data Presentation

Table 1: Reagent Stoichiometry and Scale-Up Parameters
ParameterLab-Scale (5 g)Pilot-Scale (500 g)
5-propyl-1H-pyrazole5.0 g (45.4 mmol)500 g (4.54 mol)
N-Bromosuccinimide (NBS)8.4 g (47.7 mmol, 1.05 eq)840 g (4.77 mol, 1.05 eq)
Dichloromethane (DCM)50 mL4.0 L
Addition Time15-30 min1-2 hours
Reaction Temperature0 °C to RT0-5 °C to RT
Typical Isolated Yield75-85%70-80%

V. Visualizations

Diagram 1: General Workflow for the Synthesis of this compound

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A 1. Dissolve 5-propyl-1H-pyrazole in DCM B 2. Cool to 0-5 °C A->B C 3. Slow addition of NBS in DCM B->C D 4. Reaction Monitoring (TLC/HPLC) C->D E 5. Quench with Na2S2O3 D->E Reaction Complete F 6. Wash with NaHCO3 E->F G 7. Wash with Brine F->G H 8. Dry over Na2SO4 G->H I 9. Concentrate H->I J 10. Column Chromatography or Recrystallization I->J K 11. Isolate Pure Product J->K

Caption: Workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield Observed Cause1 Incomplete Reaction Start->Cause1 Cause2 Byproduct Formation Start->Cause2 Cause3 Degradation Start->Cause3 Sol1 Increase Reaction Time/ Slight Excess of NBS Cause1->Sol1 Sol2 Optimize Temperature/ Use Milder Brominating Agent Cause2->Sol2 Sol3 Ensure Proper Quenching/ Avoid Prolonged Reaction Times Cause3->Sol3

Sources

analytical methods for purity assessment of pyrazole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Purity Assessment of Pyrazole Compounds

Status: Operational Role: Senior Application Scientist Topic: Troubleshooting & Method Development for Pyrazoles

Executive Summary

Pyrazole derivatives (e.g., Celecoxib, Rimonabant) present unique analytical challenges due to their amphoteric nature , annular tautomerism , and propensity for regioisomerism during synthesis. This guide moves beyond standard pharmacopeial methods to address specific failure modes encountered in high-stakes drug development environments.

Module 1: Chromatographic Separation (HPLC/UPLC)

Q1: My pyrazole compound exhibits severe peak tailing ( ) on standard C18 columns. How do I fix this?

The Root Cause: Pyrazoles possess a basic nitrogen (pyridine-like N2) that interacts strongly with residual acidic silanol groups (Si-OH) on the silica support of HPLC columns. This ion-exchange interaction causes secondary retention, leading to tailing.

The Protocol (Self-Validating System):

  • Mobile Phase pH Suppression:

    • Action: Lower the pH to

      
       using Formic Acid (0.1%) or Trifluoroacetic Acid (TFA, 0.05-0.1%).
      
    • Mechanism: At pH 2.5–3.0, surface silanols (pKa ~3.5–4.5) are protonated (neutral), and the pyrazole nitrogen is fully protonated. The repulsion between the positively charged analyte and the neutral surface minimizes interaction.

    • Note: TFA is a strong ion-pairing agent which sharpens peaks but may suppress MS ionization. For LC-MS, use Formic Acid or Ammonium Formate buffers.[1]

  • Column Selection (The "Type B" Rule):

    • Action: Switch to a "Type B" high-purity silica column with extensive end-capping.

    • Recommendation: Columns with hybrid particles (e.g., ethylene-bridged hybrid, BEH) or charged surface hybrid (CSH) technologies are superior because they are designed to repel basic analytes at low pH.

Data Summary: Impact of Mobile Phase Modifier

ModifierpHPeak Shape (

)
MS SensitivityRecommendation
None (Water/MeOH)~7.02.5 - 3.0 (Severe Tailing)HighAvoid
0.1% Formic Acid~2.71.2 - 1.4 (Acceptable)HighStandard LC-MS
0.1% TFA~2.01.0 - 1.1 (Excellent)Low (Suppression)UV Purity Assays
10mM NH₄HCO₃~10.01.1 - 1.3 (Good)MediumHigh pH Stable Columns Only
Q2: I cannot separate the N1- and N2-alkylated regioisomers. They co-elute on Reverse Phase.

The Root Cause: N-alkylation of asymmetric pyrazoles often yields a mixture of 1,3- and 1,5-isomers. These isomers have identical mass and very similar lipophilicity (logP), making RP-HPLC separation difficult.

The Protocol:

  • Switch to Normal Phase (NP) or HILIC:

    • Regioisomers often have significantly different dipole moments.

    • Method: Silica column (3-5 µm). Mobile Phase: Hexane:Ethyl Acetate or Hexane:IPA gradients.

    • Mechanism: The more polar isomer (often the one with less steric hindrance around the nitrogen lone pair) interacts more strongly with the polar silica surface.

  • Selectivity Tuning in RP-HPLC:

    • Use a Phenyl-Hexyl or Pentafluorophenyl (PFP) column instead of C18.

    • Mechanism: These phases engage in

      
       interactions with the pyrazole ring. The steric difference between 1,3- and 1,5-substitution alters the accessibility of the 
      
      
      
      -system, enhancing resolution.

Module 2: Structural Elucidation (NMR)

Q3: How do I definitively distinguish between 1,3- and 1,5-substituted pyrazole isomers without X-ray crystallography?

The Logic: Standard 1H NMR is often insufficient due to overlapping signals. You must use 2D NMR techniques to correlate the N-substituent protons with the pyrazole ring carbons.

The Workflow:

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • 1,5-isomer: The N-substituent protons are spatially close to the substituent at position 5 (e.g., a phenyl ring or alkyl group). You will see a strong NOE cross-peak.

    • 1,3-isomer: The N-substituent is adjacent to the proton or substituent at position 5 (often a proton in 3,5-disubstituted systems). If position 5 has a proton, you see an NOE; if it has a group distal to the N-substituent, the NOE is weak or absent compared to the 1,5-isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Look for the long-range coupling (

      
      ) from the N-substituent protons (e.g., N-CH3) to the pyrazole ring carbons.
      
    • Critical Check: Identify C3 and C5 carbons.[2] C3 usually resonates upfield of C5 in 1-substituted pyrazoles.

Visualization: Regioisomer Identification Logic

RegioisomerID Start Unknown N-Substituted Pyrazole Isomer Step1 Acquire 1H & 13C NMR Start->Step1 Step2 Run NOESY Experiment Step1->Step2 Decision1 NOE between N-R group and C5-Substituent? Step2->Decision1 Result1 Isomer is 1,5-substituted (Steric crowding) Decision1->Result1 Strong Cross-peak Step3 Run HMBC Experiment Decision1->Step3 No/Weak Cross-peak Decision2 N-R protons couple to Carbon signal at ~130-140 ppm (C5)? Step3->Decision2 Decision2->Result1 Yes (C5 is deshielded) Result2 Isomer is 1,3-substituted (Less crowded) Decision2->Result2 No (Couples to C3)

Caption: Logical workflow for distinguishing pyrazole regioisomers using 2D NMR interactions.

Module 3: Genotoxic Impurities (Hydrazine)

Q4: How do I detect residual Hydrazine (a known carcinogen) at ppm levels? It elutes in the void volume on my C18 column.

The Root Cause: Hydrazine (


) is highly polar and basic. It does not retain on Reverse Phase columns and lacks a UV chromophore, making standard HPLC-UV invisible to it.

The Protocol: Option A: Derivatization (Standard HPLC-UV)

  • Reagent: Benzaldehyde or 4-Nitrobenzaldehyde.

  • Reaction: Hydrazine + 2 Benzaldehyde

    
     Benzalazine (highly conjugated, UV active).
    
  • Method: React sample in ACN/Buffer for 30 mins. Analyze the resulting azine on a C18 column.

  • Limit of Quantitation (LOQ): Typically 0.5 - 1.0 ppm.

Option B: Ion Chromatography (Direct Analysis)

  • Column: Cation Exchange (e.g., IonPac CS16).

  • Detection: Amperometric detection (PAD).

  • Advantage: No derivatization required; high specificity.

Visualization: Hydrazine Analysis Decision Tree

HydrazineAnalysis Start Sample containing Trace Hydrazine Check Equipment Available? Start->Check PathA Standard HPLC-UV/MS Check->PathA Standard Lab PathB Ion Chromatography Check->PathB Specialized Lab ActionA Derivatization with Benzaldehyde PathA->ActionA ResultA Analyze Benzalazine (Retained on C18) ActionA->ResultA ActionB Direct Injection (Cation Exchange) PathB->ActionB ResultB Electrochemical Detection (High Sensitivity) ActionB->ResultB

Caption: Decision tree for selecting the appropriate hydrazine determination method based on available instrumentation.

References

  • Separation of Pyrazole Regioisomers

    • Title: Isolation, synthesis and characteriz
    • Source: Journal of Pharmaceutical and Biomedical Analysis (2004).
    • URL:[Link]

  • NMR Characterization

    • Title: A 1H, 13C and 15N NMR study in solution and in the solid st
    • Source: Magnetic Resonance in Chemistry (2006).[2]

    • URL:[Link]

  • Hydrazine Analysis

    • Title: A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples.[1]

    • Source: SIELC Technologies Applic
    • URL:[Link]

  • Peak Tailing & Column Selection

    • Title: How to Reduce Peak Tailing in HPLC?
    • Source: Phenomenex Technical Guide.
    • URL:[Link]

Sources

Validation & Comparative

A Definitive Guide to the Structural Validation of 4-bromo-5-propyl-1H-pyrazole via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. For N-heterocyclic compounds like pyrazole derivatives, which form the backbone of numerous pharmaceuticals, agrochemicals, and functional materials, this validation is non-negotiable. This guide provides an in-depth, experience-driven comparison of predicted versus experimental NMR data to definitively validate the structure of 4-bromo-5-propyl-1H-pyrazole, distinguishing it from its plausible isomers.

The Causality Behind the Method: Why NMR is the Gold Standard

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for elucidating the structure of organic molecules in solution.[1] Unlike other methods that may provide information on molecular weight or functional groups, NMR reveals the precise connectivity and spatial arrangement of atoms by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C. For a molecule like this compound, with a single aromatic proton and a flexible alkyl chain, a multi-faceted NMR approach is not just beneficial; it is essential for irrefutable proof of structure.

The core challenge lies in confirming the regiochemistry. Synthesis of substituted pyrazoles can often yield a mixture of isomers. In this case, the primary alternative to our target compound is 4-bromo-3-propyl-1H-pyrazole. While they share the same mass and elemental composition, their distinct atomic arrangement leads to unique NMR fingerprints. This guide will demonstrate how a combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) NMR experiments provides a self-validating system to confirm the correct isomer.

G cluster_0 Potential Synthesis Outcomes cluster_1 Validation Challenge cluster_2 Solution Target This compound Challenge Confirming Regiochemistry: Is the propyl group at C5 or C3? Target->Challenge Isomer 4-bromo-3-propyl-1H-pyrazole Isomer->Challenge Solution Multi-dimensional NMR Analysis (1D: ¹H, ¹³C) (2D: HSQC, HMBC) Challenge->Solution

Caption: Logical workflow for structural validation.

Predicted vs. Alternative: An NMR-Based Comparison

Before stepping into the laboratory, we can predict the NMR spectra for our target molecule and its key isomer based on established chemical shift principles and substituent effects.[2] The electron-withdrawing nature of the bromine atom and the pyrazole ring, combined with the electron-donating effect of the propyl group, will uniquely influence the chemical environment of each nucleus.

Caption: Target molecule and its primary regioisomer.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

The following table outlines the anticipated chemical shifts for the target molecule and its isomer, typically recorded in a solvent like CDCl₃. These predictions are derived from foundational NMR principles and data available for substituted pyrazoles.[3][4]

Assignment This compound (Target) 4-bromo-3-propyl-1H-pyrazole (Isomer) Rationale for Difference
¹H NMR
NH ~12.0-13.0 (broad s)~12.0-13.0 (broad s)Highly variable, solvent and concentration dependent. Not a reliable diagnostic tool for regiochemistry.
C3-H ~7.60 (s, 1H)-The lone aromatic proton is adjacent to a nitrogen atom.
C5-H -~7.55 (s, 1H)The lone aromatic proton is adjacent to the carbon bearing the propyl group. The chemical shift is expected to be very similar to the C3-H.
-CH₂ -CH₂-CH₃~2.80 (t, 2H)~2.75 (t, 2H)Slightly different electronic environment due to proximity to N1 vs. C4.
-CH₂-CH₂ -CH₃~1.70 (sext, 2H)~1.70 (sext, 2H)Minimal difference expected.
-CH₂-CH₂-CH₃ ~0.95 (t, 3H)~0.95 (t, 3H)Minimal difference expected.
¹³C NMR
C 3~138.0~150.0Key Differentiator: In the isomer, C3 is substituted with a propyl group, shifting it significantly downfield.
C 4~95.0~96.0The carbon bearing the bromine atom will be at a high field (low ppm) and similar in both isomers.
C 5~148.0~137.0Key Differentiator: In the target, C5 is substituted with a propyl group, shifting it downfield.
-C H₂-CH₂-CH₃~28.0~29.0Minor differences expected.
-CH₂-C H₂-CH₃~23.0~23.0Minimal difference expected.
-CH₂-CH₂-C H₃~14.0~14.0Minimal difference expected.

While 1D NMR provides strong clues, the definitive assignment, especially for the carbon signals, requires 2D correlation experiments.

Experimental Protocol: A Self-Validating Workflow

To achieve high-quality, unambiguous results, a rigorous and systematic approach to both sample preparation and data acquisition is paramount.[5]

Part A: Sample Preparation
  • Solvent Selection: Choose a high-purity deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds. For compounds with strong hydrogen bonding capabilities, Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable alternative.[6]

  • Concentration: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry vial.[7]

  • Filtration: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a high-quality, clean NMR tube (e.g., Norell 507-HP or equivalent). This step is critical to remove any particulate matter which can severely degrade the spectral quality.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

Part B: NMR Data Acquisition

The following sequence of experiments, performed on a standard 400 MHz or higher spectrometer, will provide a complete dataset for structural elucidation.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides information on the number of different proton environments, their chemical shifts, splitting patterns (coupling), and relative integrations.

  • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum. This reveals the number of unique carbon environments and their chemical shifts.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment maps correlations between protons and the carbons to which they are directly attached (¹JCH).[8] This is the most reliable way to assign protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This crucial 2D experiment maps correlations between protons and carbons over two to three bonds (²JCH and ³JCH).[9] It is the key to piecing together the molecular skeleton and confirming the substitution pattern.

G Start Purified Compound Prep Sample Preparation (Dissolve in CDCl₃, Filter) Start->Prep 1H_NMR 1D ¹H NMR (Proton Environments, Integration, Splitting) Prep->1H_NMR 13C_NMR 1D ¹³C NMR (Carbon Environments) 1H_NMR->13C_NMR HSQC 2D HSQC (Direct ¹H-¹³C Correlations) 13C_NMR->HSQC HMBC 2D HMBC (Long-Range ²⁻³J ¹H-¹³C Correlations) HSQC->HMBC Analysis Structure Elucidation & Validation HMBC->Analysis End Confirmed Structure Analysis->End

Caption: Recommended experimental workflow for NMR analysis.

Data Interpretation: Connecting the Dots for Structural Confirmation

Let's analyze a hypothetical, yet realistic, set of experimental data for our synthesized compound and demonstrate how it confirms the structure of this compound.

Table 2: Comparison of Predicted and Hypothetical Experimental NMR Data
Assignment Predicted δ (ppm) Experimental δ (ppm) ¹H Multiplicity (J in Hz) Key 2D Correlations
¹H Data
NH~12.512.65br s, 1HHMBC to C5 (148.2), C3 (138.1)
C3-H~7.607.61s, 1HHSQC to 138.1; HMBC to C5 (148.2), C4 (95.3)
-CH₂ -CH₂-CH₃~2.802.82t, 2H (J=7.6)HSQC to 28.1; HMBC to C5 (148.2), C4 (95.3)
-CH₂-CH₂ -CH₃~1.701.73sext, 2H (J=7.5)HSQC to 23.2; HMBC to Cα (28.1), Cγ (13.9)
-CH₂-CH₂-CH₃ ~0.950.96t, 3H (J=7.4)HSQC to 13.9; HMBC to Cβ (23.2)
¹³C Data
C3~138.0138.1-Correlates to H at 7.61 (HSQC)
C4~95.095.3-No direct ¹H correlation
C5~148.0148.2-No direct ¹H correlation
-C H₂-CH₂-CH₃~28.028.1-Correlates to H at 2.82 (HSQC)
-CH₂-C H₂-CH₃~23.023.2-Correlates to H at 1.73 (HSQC)
-CH₂-CH₂-C H₃~14.013.9-Correlates to H at 0.96 (HSQC)
Analysis Breakdown:
  • ¹H and ¹³C Spectra: The number of signals in both the proton (4 unique non-exchangeable signals) and carbon (6 unique signals) spectra matches the target structure. The integrations in the ¹H spectrum (1:2:2:3) are consistent with the C3-H and the propyl group.

  • HSQC Analysis: This experiment confirms the direct connections. For instance, the proton signal at 2.82 ppm is definitively attached to the carbon at 28.1 ppm.

  • HMBC Analysis - The Decisive Evidence: The HMBC spectrum provides the irrefutable evidence for the 5-propyl substitution pattern.

    • The C3-H signal (7.61 ppm) shows a correlation to the carbon at 148.2 ppm. This is a three-bond coupling (³JCH) to C5, proving that the proton is at C3 and the propyl-substituted carbon is at C5.

    • The C3-H signal also correlates to the carbon at 95.3 ppm, a two-bond coupling (²JCH) to C4.

    • Crucially, the alpha-propyl protons (2.82 ppm) show correlations to both C4 (95.3 ppm) and C5 (148.2 ppm). This confirms the propyl group is attached to C5, which is adjacent to C4.

If the compound were the 3-propyl isomer, the aromatic proton (now at C5) would show an HMBC correlation to the propyl-substituted C3, and the alpha-propyl protons would correlate to C4 and C3, not C5. These specific, long-range correlations are unique fingerprints of the atomic connectivity.

G struct H3 H3 (7.61 ppm) C4 C4 (95.3 ppm) H3->C4 ²J C5 C5 (148.2 ppm) H3->C5 ³J H_alpha Hα (2.82 ppm) H_alpha->C4 ³J H_alpha->C5 ²J

Caption: Key diagnostic HMBC correlations for this compound.

Conclusion

The structural validation of this compound is achieved not by a single measurement, but by the convergence of evidence from a suite of NMR experiments. The ¹H and ¹³C spectra provide the initial framework, the HSQC experiment assigns directly bonded pairs, and the HMBC spectrum definitively establishes the connectivity of the molecular skeleton. The key diagnostic correlations from the C3-proton and the alpha-protons of the propyl chain to carbons C4 and C5 provide unambiguous proof of the 5-propyl regiochemistry, effectively ruling out other potential isomers. This systematic, evidence-based approach represents the gold standard in chemical characterization, ensuring the integrity and reliability of data for researchers, scientists, and drug development professionals.

References

  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Available at: [Link]

  • ResearchGate. 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Available at: [Link]

  • The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Available at: [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • ResearchGate. 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. Available at: [Link]

  • Journal of the Chemical Society of Pakistan. 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Available at: [Link]

  • PMC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • MDPI. Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. Available at: [Link]

  • ResearchGate. (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Available at: [Link]

  • Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available at: [Link]

  • New Journal of Chemistry (RSC Publishing). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Available at: [Link]

  • PMC - PubMed Central. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Available at: [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • RSC Publishing. Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Available at: [Link]

  • ACS Publications. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

  • ResearchGate. A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. Available at: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Books Gateway. NMR spectroscopy of small molecules in solution | Nuclear Magnetic ResonanceVolume 50. Available at: [Link]

  • DTIC. The Bromination of Pyrazabole. Available at: [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. Available at: [Link]

  • ResearchGate. Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, ¹H-¹H NOESY, and ¹H-¹⁵N HSQC... Available at: [Link]

  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Available at: [Link]

Sources

Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationships of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the pyrazole nucleus represents a cornerstone in medicinal chemistry. This five-membered heterocyclic scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a remarkable versatility that has led to its incorporation in drugs targeting a wide array of diseases.[1][2][3][4][5][6][7] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of pyrazole derivatives, offering field-proven insights into how subtle structural modifications can profoundly impact their therapeutic potential. We will explore the key structural features that govern their anticancer, antimicrobial, and anti-inflammatory activities, supported by experimental data and detailed protocols to provide a self-validating framework for your own research endeavors.

The Pyrazole Scaffold: A Privileged Structure in Drug Discovery

The pyrazole ring, with its two adjacent nitrogen atoms, offers a unique combination of chemical properties that make it an attractive scaffold for drug design.[6] Its aromatic nature, coupled with the ability of the nitrogen atoms to act as both hydrogen bond donors and acceptors, allows for diverse and specific interactions with biological targets.[8] Furthermore, the pyrazole ring is metabolically stable, a crucial attribute for any potential drug candidate.[5] The ease of synthesis and the ability to introduce a variety of substituents at different positions on the ring provide a rich chemical space for optimizing biological activity.[6][9]

Comparative SAR Analysis Across Therapeutic Areas

The true power of the pyrazole scaffold lies in its chameleonic ability to be tailored for different therapeutic targets. Below, we dissect the SAR of pyrazole derivatives in three key areas: oncology, infectious diseases, and inflammation.

Anticancer Activity: Targeting the Engines of Malignancy

Pyrazole derivatives have emerged as a significant class of anticancer agents, with numerous compounds demonstrating potent activity against various cancer cell lines.[10][11][12][13] Their mechanisms of action are diverse, often involving the inhibition of key enzymes that drive cancer cell proliferation and survival, such as protein kinases.[13][14]

Key SAR Insights for Anticancer Activity:

  • Substitution at N1 and C3/C5: The nature of the substituents on the pyrazole ring is critical for anticancer potency. Aryl groups at the N1 and C5 positions are common features of active compounds. For instance, a 2,4-dichlorophenyl group at the N1-position and a para-substituted phenyl ring at the C5-position have been identified as important for potent activity.[15][16]

  • The Role of the C4 Position: The C4 position of the pyrazole ring is often a key point for modification to enhance activity and selectivity. For example, the presence of a methyl group at this position can influence the conformation of the molecule and its binding to the target protein.[15]

  • Hybrid Molecules: Incorporating the pyrazole scaffold into hybrid molecules by linking it with other pharmacologically active moieties has proven to be a successful strategy for developing novel anticancer agents with enhanced efficacy.[12]

Data Presentation: Anticancer Activity of Representative Pyrazole Derivatives

Compound IDN1-SubstituentC3-SubstituentC5-SubstituentTarget Cancer Cell LineIC50 (µM)Reference
Celecoxib 4-Sulfamoylphenyl-4-TrifluoromethylphenylVariousVaries[2]
Compound A 2,4-DichlorophenylCarboxamide4-ChlorophenylVariousVaries[15][16]
Compound B --4-BromophenylMCF-75.8[12]
Compound C5 -Thiourea derivative-MCF-70.08[17]
Compound 159a Tetrahydrothiochromeno fused--MGC-80315.43[18]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of pyrazole derivatives on cancer cell lines.

  • Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Logical Relationship: SAR of Anticancer Pyrazole Derivatives

SAR_Anticancer Pyrazole_Core Pyrazole Core N1_Substituent N1-Substituent (e.g., Aryl groups) Pyrazole_Core->N1_Substituent C3_Substituent C3-Substituent (e.g., Carboxamide) Pyrazole_Core->C3_Substituent C4_Substituent C4-Substituent (e.g., Methyl) Pyrazole_Core->C4_Substituent C5_Substituent C5-Substituent (e.g., Substituted Phenyl) Pyrazole_Core->C5_Substituent Biological_Activity Anticancer Activity N1_Substituent->Biological_Activity Influences Potency & Selectivity C3_Substituent->Biological_Activity Modulates Binding C4_Substituent->Biological_Activity Affects Conformation C5_Substituent->Biological_Activity Crucial for Activity

Caption: Key substitution points on the pyrazole ring influencing anticancer activity.

Antimicrobial Activity: Combating Resistant Pathogens

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrazole derivatives have shown significant promise in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[19][20][21]

Key SAR Insights for Antimicrobial Activity:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro or halo groups, on the aryl substituents of the pyrazole ring often enhances antimicrobial activity.[22]

  • Heterocyclic Hybrids: Fusing the pyrazole ring with other heterocyclic systems, such as thiazole or pyrazoline, can lead to compounds with potent and broad-spectrum antibacterial activity.[21]

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the nature of the substituents, plays a crucial role in its ability to penetrate the microbial cell wall.

Data Presentation: Antimicrobial Activity of Representative Pyrazole Derivatives

Compound IDKey Structural FeatureTarget OrganismMIC (µg/mL)Reference
Compound 3 -Escherichia coli0.25[23]
Compound 4 -Streptococcus epidermidis0.25[23]
Compound 21c Pyrazole-1-carbothiohydrazideAspergillus niger, Staphylococcus aureus, etc.Equal to standard drugs[19]
Compound 5f Electron-withdrawing -NO2 groupVarious bacteria and fungiHighest activity in series[22]
Compound 17 Tethered thiazolo-pyrazoleMRSA4[21]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method for determining the MIC of pyrazole derivatives against bacteria.

  • Bacterial Culture: Grow the target bacterial strain (e.g., S. aureus, E. coli) in a suitable broth medium overnight at 37°C.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Prepare two-fold serial dilutions of the pyrazole derivatives in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (broth with inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow Start Synthesized Pyrazole Derivatives MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay For active compounds Mechanism_Studies Mechanism of Action Studies MBC_Assay->Mechanism_Studies Lead_Compound Lead Compound Identification Mechanism_Studies->Lead_Compound

Caption: A typical workflow for the antimicrobial evaluation of pyrazole derivatives.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Many clinically used non-steroidal anti-inflammatory drugs (NSAIDs) are based on the pyrazole scaffold, with Celecoxib being a prominent example.[2] These compounds primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform.[2][24]

Key SAR Insights for Anti-inflammatory Activity:

  • COX-2 Selectivity: The presence of a sulfonamide or a similar group at the para-position of a phenyl ring attached to the pyrazole core is a key determinant for COX-2 selectivity.[24] This group can interact with a specific side pocket in the COX-2 active site that is absent in COX-1.

  • Aryl Substituents: The nature and position of substituents on the aryl rings attached to the pyrazole core significantly influence both potency and COX-2/COX-1 selectivity.

  • The -NH Group: The reactive -NH group within the pyrazole ring can contribute to enhanced cellular permeability and reversible enzyme inhibition.[8]

Data Presentation: Anti-inflammatory Activity of Representative Pyrazole Derivatives

Compound IDKey Structural FeatureIn Vitro TargetIn Vivo ModelActivityReference
Celecoxib 4-Sulfamoylphenyl at N1COX-2Carrageenan-induced paw edemaPotent and selective[2][24]
Compound 4 Hydrazinecarboxamide derivative--Better than Diclofenac sodium[23]
Compound 8d Pyrazolone with benzimidazole--75% inhibition of inflammation[25]
Compound 333 N-methanesulfonylpyridinylCOX-2-IC50 = 0.09 µM, SI = 127[4]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test pyrazole derivatives orally or intraperitoneally at a specific dose. The control group receives the vehicle, and a standard drug group receives a known NSAID (e.g., Indomethacin).

  • Induction of Edema: After a set time (e.g., 1 hour), inject 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives

COX2_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pyrazole_Derivative Pyrazole Derivative (e.g., Celecoxib) Pyrazole_Derivative->COX2 Inhibits

Caption: Pyrazole derivatives can inhibit the COX-2 enzyme, blocking prostaglandin synthesis.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[5] The structure-activity relationships discussed in this guide highlight the critical importance of rational drug design in harnessing the full potential of this privileged structure. By understanding how specific structural modifications influence biological activity, researchers can more effectively navigate the vast chemical space of pyrazole derivatives to develop next-generation drugs with improved efficacy and safety profiles. Future research will likely focus on the development of multi-target pyrazole derivatives and the exploration of novel biological targets for this versatile heterocyclic nucleus.

References

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Archiv der Pharmazie. [Link]

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. Wiley Online Library. [Link]

  • Pyrazole Derivatives as Antitumor, Anti-Inflammatory and Antibacterial Agents. ResearchGate. [Link]

  • Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC. [Link]

  • Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. ACS Publications. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. NIH. [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. [Link]

  • Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Brief SAR of anti-inflammatory activity of the compounds synthesised... ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Meddocs Publishers. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. ResearchGate. [Link]

  • Synthesis, Antimicrobial Assay and SARs of Pyrazole Included Heterocyclic Derivatives. Research Square. [Link]

  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. [Link]

  • Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Taylor & Francis Online. [Link]

  • Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI. [Link]

  • Antibacterial pyrazoles: tackling resistant bacteria. PMC. [Link]

  • Synthesis and biological evaluation of novel pyrazole compounds. ResearchGate. [Link]

Sources

Validation of Target Engagement for Pyrazole-Based Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validation of Target Engagement for Pyrazole-Based Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Pyrazole Paradox

The pyrazole scaffold is a cornerstone of modern kinase inhibitor design, featured in blockbusters like Ruxolitinib (JAK1/2) , Crizotinib (ALK/ROS1) , and Axinitib (VEGFR) . Its structural utility lies in its ability to mimic the adenine ring of ATP, forming critical hydrogen bonds with the kinase hinge region.

However, this scaffold presents a specific validation challenge: "The Potency-Permeability Gap." Pyrazole derivatives often exhibit nanomolar potency in biochemical assays (enzymatic inhibition) but fail in cellular environments due to poor membrane permeability or sequestration by efflux pumps. Furthermore, distinguishing between simple thermodynamic binding and functionally relevant residence time is critical for this class, as efficacy often correlates with long receptor occupancy (slow


).

This guide compares three authoritative methodologies for validating target engagement (TE) of pyrazole-based inhibitors, moving from biophysical kinetics to intracellular reality.

Strategic Framework: The Three-Tier Validation Logic

To rigorously validate a pyrazole inhibitor, one must answer three distinct questions. We categorize the methods accordingly:

TierQuestionMethod of Choice
1. Biophysical Truth Does it bind the target directly, and for how long?Surface Plasmon Resonance (SPR)
2. Intracellular Presence Does it cross the membrane and engage the target in the cytosol?Cellular Thermal Shift Assay (CETSA)
3. Cellular Kinetics What is the occupancy and residence time in a living system?NanoBRET™ Target Engagement
Method 1: Cellular Thermal Shift Assay (CETSA)

The "Permeability Gatekeeper"

CETSA is the gold standard for verifying that your pyrazole inhibitor has successfully entered the cell and bound to the target protein in its native environment. It relies on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature (


).
Why for Pyrazoles?

Pyrazoles typically bind the ATP-binding pocket with high enthalpy (driven by H-bonds). This rigid binding mode usually induces a significant thermal shift (


C), making them ideal candidates for CETSA. It is the primary filter to rule out false positives from biochemical assays that lack cellular permeability.
Experimental Protocol: Intracellular Pyrazole TE

Objective: Determine the


 (Isothermal Dose-Response) for a novel pyrazole inhibitor (Compound X).
  • Cell Preparation:

    • Harvest cells (e.g., A549 or Jurkat) and resuspend in HBSS to

      
       cells/mL.
      
    • Aliquot 20 µL into PCR tubes.

  • Compound Treatment:

    • Prepare a 10-point dilution series of Compound X (e.g., 10 µM to 1 nM).

    • Add 1 µL of compound (or DMSO control) to cells.

    • Crucial Step: Incubate for 60 minutes at 37°C. Note: Pyrazoles may require longer equilibration times if they are Type II (DFG-out) inhibitors.

  • Thermal Challenge:

    • Heat samples for 3 minutes at the target's specific aggregation temperature (

      
      ).
      
    • Optimization: Determine

      
       beforehand (usually 48–58°C for kinases) where ~80% of the protein precipitates in DMSO.
      
    • Cool immediately to 25°C for 3 minutes.

  • Lysis & Separation:

    • Add lysis buffer (with protease inhibitors) containing 0.4% NP-40.

    • Freeze-thaw x2 (liquid nitrogen/25°C water bath) to ensure complete lysis.

    • Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (unbound/unstable) protein.

  • Detection:

    • Analyze the supernatant via Western Blot or AlphaScreen.

    • Success Metric: A dose-dependent increase in soluble protein band intensity compared to DMSO control.

Method 2: NanoBRET™ Target Engagement

The "Kinetic Quantifier"

While CETSA is a binary "engaged/not engaged" snapshot, NanoBRET offers real-time resolution. It uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-fused target kinase and a cell-permeable fluorescent tracer.[1]

Why for Pyrazoles?

Many pyrazole inhibitors (e.g., Ruxolitinib) rely on residence time for efficacy. NanoBRET allows you to measure residence time in live cells by adding the inhibitor, washing it out, and monitoring the recovery of the tracer signal (which binds as the inhibitor dissociates).

Experimental Protocol: Competitive Binding Analysis
  • Transfection:

    • Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc fusion vector. Incubate 24 hours.

  • Tracer Optimization:

    • Select a Tracer (often a broad-spectrum inhibitor like staurosporine conjugated to a fluorophore) that binds the same pocket as your pyrazole.

    • Determine the

      
       of the tracer first.
      
  • Competition Assay:

    • Treat cells with a fixed concentration of Tracer (at its

      
      ) and varying concentrations of your Pyrazole Inhibitor.
      
    • Incubate for 2 hours at 37°C.

  • Measurement:

    • Add NanoBRET substrate (furimazine).

    • Measure Donor emission (460 nm) and Acceptor emission (618 nm).

    • Calculation: Calculate mBRET ratio. A decrease in BRET signal indicates your pyrazole has displaced the tracer.

  • Residence Time (Jump-Dilution):

    • Pre-incubate cells with saturating Pyrazole Inhibitor.

    • Wash cells to remove unbound drug.

    • Add Tracer immediately.

    • Measure BRET kinetics over 60–120 mins. Slower signal recovery = longer residence time.

Method 3: Surface Plasmon Resonance (SPR)

The "Mechanistic Truth"

SPR provides the intrinsic


 (association) and 

(dissociation) rates. For pyrazoles, which often target the hinge region via specific hydrogen bonds, SPR confirms the stoichiometry and binding mode stability.
Protocol Highlight: Kinase Biotinylation Strategy

Direct amine coupling often inactivates kinases. For pyrazole validation, use Biotin-Streptavidin capture :

  • Biotinylate the kinase at the N-terminus (via AviTag) to orient the ATP pocket away from the chip surface.

  • Capture on a Streptavidin (SA) sensor chip.

  • Inject Pyrazole Inhibitor in a "Single Cycle Kinetics" mode (5 increasing concentrations without regeneration) to prevent protein degradation.

Comparative Analysis Summary

The following table synthesizes the operational differences for a pyrazole-focused campaign.

FeatureCETSA NanoBRET SPR
Primary Output Intracellular

shift (Physical Binding)

& Residence Time (Live Cell Occupancy)

(Intrinsic Kinetics)
Physiological Relevance High (Endogenous or overexpressed, native modifications)High (Live cell, but requires fusion protein)Low (Purified protein, no ATP competition)
Throughput Medium (Western Blot) to High (Alpha/HT)High (384-well plate)Medium (Automated chips)
Pyrazole Specifics Excellent for proving membrane permeability of polar pyrazoles.Best for differentiating Type I vs Type II binding modes via kinetics.Essential for SAR optimization of H-bond networks.
Main Limitation Does not yield kinetic rates; destructive endpoint.Requires a known tracer that binds the same pocket.Artifacts from protein immobilization; lacks cellular context.
Visualizing the Validation Logic
Figure 1: Decision Matrix for Target Engagement

Caption: A logic flow for selecting the appropriate assay based on the stage of pyrazole inhibitor development.

TE_Decision_Tree Start Start: Pyrazole Inhibitor Validation Q1 Is the target protein purified? Start->Q1 Q2 Is the target intracellular? Q1->Q2 No (Cellular Validation) SPR Method: SPR (Biophysical Affinity) Q1->SPR Yes (Hit ID) Q3 Do you need kinetic rates (k_off)? Q2->Q3 Yes (Advanced Profiling) CETSA Method: CETSA (Permeability & Binding) Q2->CETSA Yes (Permeability Check) Q3->CETSA No (Just Engagement) NanoBRET Method: NanoBRET (Live Cell Kinetics) Q3->NanoBRET Yes (Residence Time) SPR->Q2 Next Step

Figure 2: CETSA Experimental Workflow

Caption: Step-by-step parallel workflow for determining isothermal dose-response (ITDR).

CETSA_Workflow cluster_0 Critical Control Cells Intact Cells (Aliquot) Treat Treat with Pyrazole (1h @ 37°C) Cells->Treat Heat Heat Challenge (3 min @ T_agg) Treat->Heat Lysis Lysis & Spin (Remove Aggregates) Heat->Lysis Detect Detection (Western/Alpha) Lysis->Detect DMSO DMSO Control DMSO->Heat

References
  • Martinez Molina, D., et al. (2013).[2] Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay.[2][3] Science. Link

  • Robers, M. B., et al. (2015). Target engagement and drug residence time can be observed in living cells with BRET.[1] Nature Communications. Link

  • Huber, K. V. M., et al. (2015). Proteome-wide drug target profiling in cells using thermal shift assays. Nature Methods. Link

  • Vasta, J. D., & Robers, M. B. (2019). Quantitative Assessment of Target Engagement in Living Cells Using NanoBRET. Methods in Molecular Biology. Link

  • Zhang, J., et al. (2009). Targeting cancer with small molecule kinase inhibitors.[4] Nature Reviews Cancer. Link

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Pyrazole Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust characterization of pyrazole derivatives is a cornerstone of successful research and development. The inherent structural complexities of these nitrogen-containing heterocyclic compounds, including the potential for tautomerism and isomerism, demand a multi-faceted analytical approach. This guide provides an in-depth comparison of key analytical techniques for pyrazole characterization, emphasizing the critical role of cross-validation to ensure data integrity and build a comprehensive understanding of the molecule .

The Imperative of Orthogonal Analysis in Pyrazole Characterization

A single analytical technique, however powerful, provides only one perspective on a molecule's identity and purity. To build a truly robust and defensible analytical data package, we must employ orthogonal methods—techniques that rely on fundamentally different physicochemical principles.[1][2][3] This approach minimizes the risk of overlooking impurities or misinterpreting structural features, as the weaknesses of one method are compensated for by the strengths of another. Cross-validation, the process of comparing and integrating data from these orthogonal techniques, is not merely a confirmatory step but a foundational element of scientific rigor in pharmaceutical analysis.

Core Analytical Techniques for Pyrazole Characterization

The following sections detail the most critical analytical techniques for the comprehensive characterization of pyrazole derivatives, outlining their underlying principles, experimental protocols, and the specific insights they provide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

Expertise & Experience: NMR spectroscopy is unparalleled in its ability to provide a detailed atomic-level map of a molecule's structure.[4] For pyrazoles, ¹H and ¹³C NMR are indispensable for confirming the core ring structure, identifying substituent positions, and elucidating stereochemistry. A significant challenge in pyrazole characterization is the potential for prototropic tautomerism in N-unsubstituted pyrazoles, which can lead to signal averaging and ambiguity in spectral interpretation.[5][6] Advanced 2D NMR techniques, such as HSQC, HMBC, and NOESY, are crucial for resolving these ambiguities by establishing through-bond and through-space correlations between nuclei.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube. The choice of solvent is critical; for instance, DMSO-d₆ can help in observing exchangeable protons like N-H protons.

  • Data Acquisition (¹H NMR):

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters on a 400 MHz spectrometer include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • The spectral width should encompass the expected chemical shift range for aromatic and aliphatic protons.

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • 2D NMR (if required for structural ambiguity):

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly bonded to carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is vital for confirming the connectivity of substituents to the pyrazole ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, aiding in the determination of stereochemistry and regiochemistry.

  • Data Analysis:

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ), coupling constants (J), and multiplicities of the signals to assign them to specific protons and carbons in the molecule.

    • Interpret the cross-peaks in the 2D spectra to build a complete structural model.

Trustworthiness: The self-validating nature of NMR lies in the consistency of the data. For example, the number of signals in the ¹³C NMR spectrum should correspond to the number of unique carbon atoms in the proposed structure. Furthermore, the correlations observed in 2D NMR spectra must be consistent with the proposed bonding network and spatial arrangement.

Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry is a powerful tool for determining the molecular weight of a pyrazole derivative and for obtaining structural information through fragmentation analysis. When coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), it becomes an exceptionally sensitive and selective method for impurity profiling.[7][8] The choice between LC-MS and GC-MS is often dictated by the volatility and thermal stability of the pyrazole derivative. For non-volatile or thermally labile compounds, LC-MS is the preferred method.

Experimental Protocol: LC-MS for Impurity Profiling

  • Sample Preparation: Prepare a stock solution of the pyrazole derivative in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute this solution to a working concentration (e.g., 10 µg/mL) with the initial mobile phase.

  • Chromatographic Separation (HPLC):

    • Column: A C18 reversed-phase column is a common starting point for pyrazole analysis.[9] The choice of stationary phase is critical for achieving optimal separation of the parent compound from its impurities.

    • Mobile Phase: A gradient elution using a mixture of water (often with 0.1% formic acid or acetic acid to improve peak shape and ionization) and an organic solvent like acetonitrile or methanol is typically employed.

    • Flow Rate: A typical flow rate is 0.2-0.5 mL/min for analytical scale columns.

    • Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) ensures reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Source: Electrospray ionization (ESI) is commonly used for pyrazole derivatives, typically in positive ion mode due to the basicity of the nitrogen atoms.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is highly advantageous for accurate mass measurements, which can help in determining the elemental composition of impurities.

    • Data Acquisition: Acquire data in both full scan mode to detect all ions and in tandem MS (MS/MS) mode to obtain fragmentation patterns of the parent compound and any detected impurities.

  • Data Analysis:

    • Extract the ion chromatograms for the expected molecular ion of the pyrazole and any potential impurities.

    • Determine the accurate mass of the parent and impurity ions.

    • Analyze the fragmentation patterns to propose structures for the impurities.

Trustworthiness: The validation of LC-MS data comes from the consistency between the chromatographic and mass spectrometric results. The retention time of a peak should be reproducible, and the mass spectrum of that peak should correspond to a single, identifiable component. High-resolution mass measurements provide a high degree of confidence in the elemental composition of an ion.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse for Purity Assessment

Expertise & Experience: HPLC with UV detection is a robust and reliable technique for determining the purity of a pyrazole derivative and for quantifying known impurities.[9][10] The development of a stability-indicating HPLC method is a critical step in drug development, as it must be able to separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities. The choice of a suitable stationary phase and mobile phase composition is paramount for achieving the desired resolution.

Experimental Protocol: HPLC-UV for Purity Assay

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: A C18 or phenyl-hexyl column is often a good starting point. The specific choice will depend on the polarity and structural features of the pyrazole derivative and its impurities.

    • Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer or water with an acid modifier) and an organic solvent (acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min for a 4.6 mm internal diameter column.

    • Detection Wavelength: The wavelength of maximum absorbance (λmax) of the pyrazole derivative, determined from a UV-Vis spectrum, should be used for detection to ensure maximum sensitivity. A DAD is advantageous as it can acquire spectra across a range of wavelengths, which can help in identifying co-eluting peaks.

  • Sample and Standard Preparation:

    • Prepare a solution of the pyrazole derivative of known concentration in the mobile phase or a suitable solvent.

    • If available, prepare solutions of known impurities at concentrations relevant to the specification limits.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results obtained by the method to the true value.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Data Analysis:

    • Calculate the purity of the sample by determining the area percentage of the main peak relative to the total area of all peaks.

    • Quantify any specified impurities using a reference standard.

Trustworthiness: A well-validated HPLC method provides a high degree of confidence in the purity assessment. The validation data, including linearity, accuracy, and precision, serves as a self-validating system for the reliability of the results.

Fourier-Transform Infrared (FT-IR) Spectroscopy: A Fingerprint of Functional Groups

Expertise & Experience: FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[11] For pyrazole derivatives, FT-IR can confirm the presence of key structural features such as N-H bonds, C=N bonds within the ring, and functional groups on the substituents (e.g., C=O, C-F, etc.). While not as powerful as NMR for complete structure elucidation, it serves as an excellent complementary technique for confirming the presence of expected functional groups and for identifying gross structural changes.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly onto the ATR crystal. This is a very common and convenient method.

  • Data Acquisition: Place the sample in the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to specific functional groups. For pyrazoles, look for:

    • N-H stretch: A broad band in the region of 3100-3500 cm⁻¹ for N-unsubstituted pyrazoles.

    • C=N stretch: Typically observed in the 1500-1650 cm⁻¹ region.

    • C-H stretch: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

    • Substituent functional groups: Carbonyl (C=O) stretches around 1650-1750 cm⁻¹, etc.

Trustworthiness: The FT-IR spectrum serves as a molecular "fingerprint." A consistent spectrum between batches of the same material provides evidence of consistent chemical composition.

X-ray Crystallography: The Definitive 3D Structure

Expertise & Experience: For crystalline pyrazole derivatives, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[9] This technique is the ultimate arbiter of molecular structure, providing precise bond lengths, bond angles, and stereochemical information. The primary challenge is often the ability to grow single crystals of sufficient quality for diffraction.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: This is often the most challenging step. Common methods include:

    • Slow Evaporation: Dissolve the pyrazole derivative in a suitable solvent in which it is moderately soluble and allow the solvent to evaporate slowly over several days or weeks.

    • Vapor Diffusion: Place a solution of the compound in a small vial inside a larger sealed container that contains a solvent in which the compound is insoluble but the solvent of the solution is soluble. The slow diffusion of the anti-solvent into the solution can induce crystallization.

    • Cooling: Slowly cool a saturated solution of the compound.

  • Crystal Selection and Mounting: Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. The structural model is then refined to obtain the final, high-resolution structure.

  • Data Analysis: The final output is a detailed 3D model of the molecule, including precise atomic coordinates, bond lengths, bond angles, and information about intermolecular interactions in the crystal lattice.

Trustworthiness: A successfully solved and refined crystal structure provides the highest level of confidence in the molecular structure. The quality of the final structure is assessed by various crystallographic parameters, such as the R-factor, which indicates the agreement between the experimental diffraction data and the calculated model.

Cross-Validation Workflow: A Synergistic Approach

The power of using multiple analytical techniques lies in the cross-validation of the data. The following diagram illustrates a typical workflow for the comprehensive characterization of a novel pyrazole derivative.

CrossValidationWorkflow cluster_synthesis Synthesis & Purification cluster_definitive Definitive Structure Synthesis Novel Pyrazole Derivative NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Structure Elucidation MS Mass Spectrometry (LC-MS or GC-MS) Synthesis->MS Molecular Weight HPLC HPLC-UV (Purity & Impurity Profile) NMR->HPLC Confirm Structure of Main Peak FTIR FT-IR Spectroscopy (Functional Groups) NMR->FTIR Confirm Functional Groups Xray X-ray Crystallography (3D Structure) NMR->Xray Confirm Solid-State Structure & Tautomer MS->HPLC Identify Impurity Masses MS->Xray Confirm Molecular Formula HPLC->MS Isolate Impurities for Fragmentation Analysis

Caption: Cross-validation workflow for pyrazole characterization.

Comparative Summary of Analytical Techniques

The following table provides a comparative overview of the primary analytical techniques discussed in this guide.

TechniquePrimary Information ProvidedStrengthsLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistryUnambiguous structure elucidation, non-destructiveRelatively low sensitivity, can be time-consuming
Mass Spectrometry Molecular weight, elemental composition, fragmentation patternsHigh sensitivity and selectivity, excellent for impurity identificationProvides limited information on stereochemistry and isomerism
HPLC-UV Purity, quantification of known impurities, stability analysisRobust, reproducible, quantitative, widely availableLimited structural information, requires chromophores for detection
FT-IR Spectroscopy Presence of functional groupsRapid, non-destructive, provides a molecular "fingerprint"Provides limited information on the overall molecular structure
X-ray Crystallography Definitive 3D molecular structure in the solid stateUnambiguous structural determinationRequires high-quality single crystals, not applicable to amorphous solids or liquids

Conclusion

The comprehensive characterization of pyrazole derivatives is a multifaceted endeavor that necessitates a thoughtful and integrated analytical strategy. By employing a suite of orthogonal techniques and diligently cross-validating the resulting data, researchers can build a robust and reliable understanding of their molecules. This rigorous approach not only ensures the quality and integrity of the data but also accelerates the drug development process by providing a solid foundation for subsequent studies. As a senior application scientist, I strongly advocate for this multi-pronged, cross-validation-centric approach as the gold standard for pyrazole characterization in the pharmaceutical industry.

References

  • Simon, V., et al. (2022). The Role of High-Resolution Analytical Techniques in the Development of Functional Foods. Foods, 11(7), 934. [Link]

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Progress in Nuclear Magnetic Resonance Spectroscopy, 49(3-4), 169-206. [Link]

  • Grecu, R., et al. (2018). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules, 23(11), 2947. [Link]

  • Satish, S., & Nitu, S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch, 16(2), 107-117. [Link]

  • Challener, C. A. (2015). Advances in Heterocyclic Chemistry for API Synthesis. Pharmaceutical Technology, 39(11). [Link]

  • Phenomenex. (2025). Choosing the Right HPLC Column: A Complete Guide. Phenomenex. [Link]

  • Guisado, E., et al. (2013). Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest. Journal of Pharmaceutical and Biomedical Analysis, 76, 14-22. [Link]

  • Chandrasekar, R., et al. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research, 6(7), 3536-3543. [Link]

  • Ashtekar, H., et al. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. International Journal of Pharmaceutical Investigation, 13(2), 314-320. [Link]

  • U.S. Food and Drug Administration. (2024). N-Nitrosamine Impurities in Medications. FDA. [Link]

  • Agilent Technologies. (2010). Choosing HPLC Columns for Faster Analysis Smaller and Faster. Agilent. [Link]

  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research, 60(1). [Link]

  • Krishnakumar, V., et al. (2011). Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 79(5), 1959-1968. [Link]

  • Jeliński, T., et al. (2021). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors, 21(16), 5483. [Link]

  • Alkorta, I., et al. (2019). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Molecules, 24(14), 2611. [Link]

  • Alphalyse. (2025). Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Taylor, T. (2024). How to Select the Optimum HPLC Column. LCGC International. [Link]

  • Bansal, S. K., et al. (2025). Analytical method development and validations of API by using suitable analytical technique. ResearchGate. [Link]

  • Alam, M. J., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Reviews Letters, 8, 1-20. [Link]

  • Thermo Fisher Scientific. (n.d.). Overcoming the challenges of nitrosamine impurities in drugs. anCHem. [Link]

  • Elguero, J., et al. (1995). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2, (4), 729-735. [Link]

  • Claramunt, R. M., et al. (2006). The use of NMR spectroscopy to study tautomerism. Bohrium. [Link]

  • Sharma, P., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Journal of Pharmaceutical Negative Results, 13(4), 114-124. [Link]

  • Gomaa, A. M. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 138. [Link]

  • Sahu, P. K., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: A Journal of Pharmaceutical Science, 12(3), 1-10. [Link]

  • U.S. Food and Drug Administration. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. FDA. [Link]

  • Guisado, E., et al. (2013). Evaluation and comparison of various separation techniques for the analysis of closely-related compounds of pharmaceutical interest. ResearchGate. [Link]

  • Singh, S., et al. (2025). Innovations in the Detection of N-Nitrosamine Impurities in Pharmaceuticals: Analytical and Regulatory Challenges. ResearchGate. [Link]

  • Fluid Imaging Technologies. (2025). What is a Particle Analysis "Orthogonal Method"? Fluid Imaging Technologies. [Link]

  • Analytics-Shop. (n.d.). HPLC Column Selection - how to choose the right column. Analytics-Shop. [Link]

  • Singh, R. K., et al. (2025). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. Journal of Emerging Technologies and Innovative Research, 12(1), e161-e168. [Link]

  • Pesch, M., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(33), 18195-18200. [Link]

  • Wann, L. (2015). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 115, 533-546. [Link]

  • Williamson, R. T., et al. (2025). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Journal of Forensic Sciences. [Link]

  • Ali, A., et al. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal for Research in Applied Science and Engineering Technology, 13(3), 101-109. [Link]

  • El-Faham, A., et al. (2023). Sensitivity Enhancement for Separation-Based Analytical Techniques Utilizing Solid-Phase Enrichment Approaches and Analyte Derivatization for Trace Analysis in Various Matrices. Molecules, 28(12), 4739. [Link]

  • The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist. [Link]

  • Chemistry LibreTexts. (2023). X-Ray Crystallography. Chemistry LibreTexts. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.